Conformational Analysis of 3-Methylcyclohexanone: A Technical Guide
Executive Summary This guide provides a rigorous structural and conformational analysis of 3-methylcyclohexanone , a pivotal scaffold in stereoselective organic synthesis and natural product chemistry (e.g., terpene bios...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous structural and conformational analysis of 3-methylcyclohexanone , a pivotal scaffold in stereoselective organic synthesis and natural product chemistry (e.g., terpene biosynthesis). Unlike simple cyclohexane derivatives, 3-methylcyclohexanone exhibits unique thermodynamic properties due to the desymmetrization introduced by the carbonyl group.
This document moves beyond basic textbook definitions to explore the "3-Alkylketone Effect," the application of the Octant Rule in Circular Dichroism (CD), and the causal link between ground-state conformation and hydride reduction stereoselectivity.
Theoretical Framework: Thermodynamics & The "Ketone Effect"
The Equilibrium Landscape
3-Methylcyclohexanone exists in a dynamic equilibrium between two chair conformers. However, unlike methylcyclohexane, where the steric penalty for an axial methyl group is severe (
kcal/mol), the presence of the carbonyl group at C1 significantly alters this energetic landscape.
Conformer A (Equatorial Methyl): The methyl group at C3 is equatorial. This is the major conformer.
Conformer B (Axial Methyl): The methyl group at C3 is axial.
The "Missing Interaction" (Causality)
In methylcyclohexane, an axial methyl group suffers from two destabilizing 1,3-diaxial interactions (with axial protons at C3 and C5).
In 3-methylcyclohexanone , the C1 position is
hybridized (planar carbonyl). Consequently:
There is no axial hydrogen at C1 .
The axial methyl at C3 experiences only one significant 1,3-diaxial interaction (with the axial H at C5).
Technical Insight: This structural feature reduces the A-value (conformational free energy difference) of the methyl group from ~1.74 kcal/mol (alkane) to approximately 1.2–1.4 kcal/mol in the ketone. While the equatorial conformer remains dominant, the population of the axial conformer is statistically higher than in the corresponding alkane, impacting reaction kinetics.
Visualization: Conformational Energy Landscape
Figure 1: Thermodynamic equilibrium of 3-methylcyclohexanone. Note the reduced energy penalty for the axial conformer due to the planar carbonyl at C1.
Spectroscopic Validation Protocols
To validate the conformation in a laboratory setting, one cannot rely solely on calculated energies. The following self-validating protocols utilize NMR and Chiroptical methods.
Protocol A:
H-NMR Coupling Analysis
The coupling constant (
) between the proton at C3 (geminal to methyl) and its neighbors is the primary diagnostic tool.
Objective: Determine the axial/equatorial orientation of the C3 proton.
Mechanism: The Karplus equation relates the dihedral angle (
) to the coupling constant ().
Axial-Axial (
): Hz.
Axial-Equatorial (
) or (): Hz.
Observation: In 3-methylcyclohexanone, the C3-H is primarily axial (because the Methyl is equatorial). Therefore, you should observe a large splitting (approx 10-12 Hz) due to the coupling with the axial proton at C2 and C4.
Protocol B: The Octant Rule (Circular Dichroism)
For chiral ketones, Circular Dichroism (CD) provides absolute determination of conformation and configuration.
The Octant Rule Logic:
Orient the carbonyl group along the Z-axis (O pointing away).
Divide the space into 8 octants using three orthogonal planes.[1]
Substituents in "rear" octants contribute to the sign of the Cotton Effect (CE).
Application to (R)-3-Methylcyclohexanone:
Scenario 1 (Methyl Equatorial): The methyl group lies roughly in the nodal plane or contributes weakly.
Scenario 2 (Methyl Axial): The methyl group projects strongly into a specific octant (usually upper-left or lower-right depending on view), generating a strong contribution.
Diagnostic: A strong positive or negative Cotton Effect often indicates a significant population of the axial conformer or a twisted ring system.
Visualization: Analytical Workflow
Figure 2: Analytical workflow for determining the conformational preference and absolute configuration.
Synthetic Implications: Stereoselective Reduction
The conformation of 3-methylcyclohexanone dictates the stereochemical outcome of nucleophilic attacks, such as hydride reduction (NaBH
or LiAlH).
The Stereoselectivity Model
The reduction converts the ketone (sp
) to an alcohol (sp). Two isomeric alcohols are possible:
Favored by: Bulky hydrides (e.g., L-Selectride) due to torsional strain relief.
Experimental Data Summary
Reducing Agent
Solvent
Primary Attack Vector
Major Product
Product Ratio (Trans:Cis)
LiAlH
Ether
Axial
Trans (Eq-OH)
~ 85 : 15
NaBH
Methanol
Axial
Trans (Eq-OH)
~ 80 : 20
L-Selectride
THF
Equatorial
Cis (Ax-OH)
~ 5 : 95
Note: The "Trans" isomer is thermodynamically more stable (diequatorial). Small hydrides yield the thermodynamic product via kinetic axial attack.
Visualization: Reaction Pathway Logic
Figure 3: Stereochemical divergence in hydride reduction based on reagent steric bulk.
Computational Methodology (DFT/MM)
For researchers needing to predict properties of novel derivatives, the following computational protocol is recommended:
Conformational Search: Use Molecular Mechanics (MMFF94 or MM3 force field) to generate rotamers.
Geometry Optimization: Optimize low-energy candidates using DFT (B3LYP/6-31G* or
B97X-D for dispersion corrections).
Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Boltzmann Weighting: Calculate the population of axial vs. equatorial conformers at 298K using
.
References
Master Organic Chemistry. "A-Values For Substituted Cyclohexanes." MasterOrganicChemistry.com. Available at: [Link]
Chemistry LibreTexts. "4.7: Conformations of Monosubstituted Cyclohexanes." LibreTexts.org. Available at: [Link][3]
Lightner, D. A., et al. "The Octant Rule."[3] Journal of the American Chemical Society.[3] (Contextual citation from search results regarding Octant Rule application to methylcyclohexanones).
Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
Chegg/Educational Resources. "Reduction of 3-methylcyclohexanone stereochemistry." Available at: [Link]
3-methylcyclohexanone CAS registry number and safety information
Technical Monograph: 3-Methylcyclohexanone Physicochemical Profile, Safety Protocols, and Synthetic Utility Identity & Physicochemical Profile 3-Methylcyclohexanone is a cyclic ketone featuring a methyl substituent at th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 3-MethylcyclohexanonePhysicochemical Profile, Safety Protocols, and Synthetic Utility
Identity & Physicochemical Profile
3-Methylcyclohexanone is a cyclic ketone featuring a methyl substituent at the meta-position relative to the carbonyl group. It serves as a critical chiral building block in organic synthesis and a specialized solvent in polymer electronics.
Parameter
Data
CAS Registry Number (Racemic)
591-24-2
CAS Registry Number ((R)-Enantiomer)
13368-65-5
IUPAC Name
3-Methylcyclohexan-1-one
Synonyms
Tetrahydro-m-cresol; 1-Methyl-3-cyclohexanone
Molecular Formula
C₇H₁₂O
Molecular Weight
112.17 g/mol
Boiling Point
169–170 °C (at 760 mmHg)
Density
0.914 g/mL (at 25 °C)
Flash Point
48 °C (Closed Cup)
Solubility
Immiscible with water; miscible with ethanol, ether, benzene
Stereochemistry
Contains one chiral center at C3; exists as (R) and (S) enantiomers
Safety & Toxicology (GHS Standards)
Core Directive: Treat 3-methylcyclohexanone as a flammable irritant. While it is used as a flavoring agent (FEMA 3947) at low concentrations, bulk handling requires strict adherence to vapor control protocols due to its volatility and potential for respiratory irritation.
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)
Toxicological Insights
Acute Toxicity: Data for the pure isomer is limited; however, the methylcyclohexanone mixture (CAS 1331-22-2) exhibits low acute oral toxicity but significant inhalation risks.
Target Organs: Primary irritant to mucous membranes and upper respiratory tract. Long-term exposure to related cyclohexanone derivatives has been linked to liver and kidney effects in animal models.
Handling & Emergency Protocol (Decision Tree)
Figure 1: Emergency response workflow for 3-methylcyclohexanone exposure.
Synthesis & Reactivity Profile
Primary Synthetic Route: Hydrogenation of m-Cresol
The industrial standard for producing 3-methylcyclohexanone involves the catalytic hydrogenation of m-cresol (3-methylphenol). This process must be carefully controlled to stop at the ketone stage, preventing over-reduction to 3-methylcyclohexanol.
Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.
Conditions: Moderate pressure (1–5 atm H₂), 100–150 °C.
Selectivity: The reaction favors the formation of the ketone thermodynamically under kinetic control, but prolonged exposure to hydrogen yields the alcohol.
Secondary Route: Oxidation of 3-Methylcyclohexanol
For laboratory-scale preparation where stereocontrol is required (starting from a chiral alcohol), Jones oxidation or PCC (Pyridinium Chlorochromate) oxidation is utilized.
Synthesis Workflow Diagram
Figure 2: Catalytic hydrogenation pathway of m-cresol showing the critical over-reduction risk.
Applications in Research & Development
1. Chiral Building Block for API Synthesis:
The (R)-enantiomer (CAS 13368-65-5) is a vital precursor in the asymmetric synthesis of biologically active alkaloids and terpenoids. Its fixed stereocenter at C3 allows for diastereoselective alkylations at the C2 or C6 positions, enabling the construction of complex multi-ring systems found in pharmaceutical intermediates [2].
2. Organic Electronics (OTFTs):
Recent applications have identified 3-methylcyclohexanone as a high-performance solvent for organic thin-film transistors (OTFTs).[3] It is used to dissolve conjugated polymers for spin-coating, where its boiling point (169 °C) allows for a controlled evaporation rate, optimizing the crystallinity and charge mobility of the semiconductor film [3].
3. Proteomics:
(R)-3-Methylcyclohexanone is utilized as a specialized reagent in proteomics research for modifying specific peptide residues during mass spectrometry analysis, aiding in the structural elucidation of proteins [4].
References
National Institutes of Health (NIH) - PubChem. 3-Methylcyclohexanone Compound Summary. Available at: [Link]
The Solubility Profile of 3-Methylcyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 3-methylcyclohexanone, a versatile cyclic ketone utilized as a solvent and an intermediate in the synthesis of fragrances and pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the solubility characteristics of 3-methylcyclohexanone, a versatile cyclic ketone utilized as a solvent and an intermediate in the synthesis of fragrances and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient extraction and purification processes, and formulating novel drug delivery systems. This document moves beyond a simple tabulation of data, offering insights into the underlying intermolecular forces governing solubility and providing detailed experimental protocols for its determination.
Theoretical Framework: Understanding the "Why" of Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the molecular-level interactions between the solute and solvent molecules. For 3-methylcyclohexanone, a molecule possessing both nonpolar and polar characteristics, its solubility is a nuanced interplay of several intermolecular forces.
3-Methylcyclohexanone (C₇H₁₂O) has a molecular weight of 112.17 g/mol .[1] Its structure consists of a cyclohexane ring, which is nonpolar, and a carbonyl (C=O) functional group, which introduces polarity and the capacity for specific intermolecular interactions.
Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. The nonpolar cyclohexane ring of 3-methylcyclohexanone interacts with nonpolar solvents, such as alkanes (e.g., hexane, heptane), primarily through these forces. The larger the surface area of the interacting molecules, the stronger these forces.
Dipole-Dipole Interactions: The carbonyl group in 3-methylcyclohexanone creates a permanent dipole moment.[2] This allows it to interact favorably with other polar molecules, such as chlorinated solvents (e.g., dichloromethane, chloroform) and other ketones (e.g., acetone), through dipole-dipole attractions.[3][4]
Hydrogen Bonding: While 3-methylcyclohexanone cannot act as a hydrogen bond donor (as it lacks a hydrogen atom bonded to a highly electronegative atom), the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor.[3][5][6] This is a critical factor in its solubility in protic solvents like alcohols (e.g., ethanol, methanol). The hydrogen of the alcohol's hydroxyl group forms a hydrogen bond with the carbonyl oxygen of 3-methylcyclohexanone, significantly enhancing solubility.[7]
The balance of these forces determines the extent to which 3-methylcyclohexanone will dissolve in a particular solvent. For instance, its good solubility in nonpolar solvents is attributable to the dominant nonpolar cyclohexane ring, while its miscibility with many polar solvents is due to the polar carbonyl group.[7]
Caption: Intermolecular forces governing the solubility of 3-methylcyclohexanone.
Quantitative Solubility Profile of 3-Methylcyclohexanone
The following table summarizes the solubility of 3-methylcyclohexanone in a wide array of organic solvents at 25°C. This data is crucial for solvent selection in various applications.
Solvent Category
Solvent
Solubility (g/L) at 25°C
Alcohols
Methanol
1634.59
Ethanol
1347.95
Isopropanol
931.54
n-Propanol
886.15
n-Butanol
752.24
tert-Butanol
749.27
n-Hexanol
721.77
Cyclohexanol
563.22
Ketones
Acetone
991.89
Cyclopentanone
942.08
Cyclohexanone
856.16
2-Butanone (MEK)
617.45
Ethers
Tetrahydrofuran (THF)
1479.62
1,4-Dioxane
1268.18
Diethyl Ether
742.09
Methyl tert-Butyl Ether (MTBE)
508.98
Esters
Ethyl Acetate
627.39
n-Butyl Acetate
670.08
Isopropyl Acetate
350.97
Chlorinated Solvents
Chloroform
2435.72
Dichloromethane
1460.79
Carbon Tetrachloride
300.1
Aromatic Hydrocarbons
Toluene
218.78
m-Xylene
160.75
p-Xylene
164.17
o-Xylene
133.66
Ethylbenzene
114.93
Alkanes
Cyclohexane
168.43
n-Hexane
142.79
n-Heptane
98.45
n-Octane
34.19
n-Dodecane
27.71
Amides
N,N-Dimethylformamide (DMF)
534.23
N-Methyl-2-pyrrolidone (NMP)
674.12
Other Polar Solvents
Acetonitrile
932.64
Dimethyl Sulfoxide (DMSO)
692.65
Acetic Acid
1418.8
Water
Water
4.34
Influence of Temperature on Solubility
The dissolution of a solid in a liquid is a thermodynamic process. Generally, for most solids dissolving in liquid solvents, the solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the solute-solute and solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved state.
For 3-methylcyclohexanone, it is expected that its solubility in most organic solvents will increase with temperature.[8][9] The relationship between temperature and solubility can often be described by the van't Hoff equation, which relates the change in the natural logarithm of the solubility to the enthalpy of dissolution. This temperature dependence is a critical consideration for processes like recrystallization, where a solvent is chosen in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature.
Experimental Determination of Solubility: A Self-Validating Protocol
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
3-Methylcyclohexanone (high purity)
Selected organic solvents (analytical grade or higher)
Scintillation vials or flasks with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical balance
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Step-by-Step Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Preparation of the Slurry: To a series of vials, add a known volume of the desired solvent. Add an excess amount of 3-methylcyclohexanone to each vial to create a slurry. The presence of undissolved solute is crucial to ensure that equilibrium is reached.
Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate with controlled temperature. Agitate the slurries for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[11] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility is constant.
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure complete separation of the saturated solution from the undissolved solid, it is recommended to centrifuge the vials at the same temperature as the equilibration.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the sample for analysis.
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method. Gas chromatography with a flame ionization detector (GC-FID) is a suitable technique for quantifying 3-methylcyclohexanone.[12] A calibration curve should be prepared using standard solutions of 3-methylcyclohexanone of known concentrations.
Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of 3-methylcyclohexanone in the solvent at the specified temperature.
Thermodynamic Modeling of Solubility
For a more advanced understanding and prediction of solubility, various thermodynamic models can be employed. These models correlate experimental solubility data and can be used to predict solubility in other solvents or at different temperatures. Some commonly used models for solid-liquid equilibria include:
The van't Hoff Equation: Relates the solubility to the temperature and the enthalpy of dissolution.
The Modified Apelblat Equation: An empirical model that is widely used to correlate temperature-dependent solubility data.
The Wilson and NRTL (Non-Random Two-Liquid) Models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions and correlate solubility data in binary or multicomponent systems.[8][9]
The application of these models can provide valuable insights into the thermodynamics of the dissolution process and can be a powerful tool in process design and optimization. For instance, studies on similar ketones have successfully used these models to correlate experimental solubility data.[9]
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 3-methylcyclohexanone in a wide range of organic solvents. By understanding the interplay of intermolecular forces, utilizing the provided quantitative data, and employing robust experimental methodologies, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented detailed experimental protocol for the shake-flask method offers a reliable approach for determining solubility, while the introduction to thermodynamic modeling opens avenues for predictive and in-depth thermodynamic analysis.
References
Solubility of Things. 3-Methylcyclohexanone | Solubility of Things.
Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. [Link]
Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. [Link]
Li, Q., et al. (2020). Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K. ResearchGate. [Link]
Li, Q., et al. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data, 64(8), 3469-3478. [Link]
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]
LeFevre, J. W., & Silveira, Jr., A. (n.d.). Quantitative Determination of Methylcyclohexanone Mixtures Using 13C NMR Spectroscopy. PDF Free Download. [Link]
Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylcyclohexanone (CAS No. 591-24-2), a substituted cyclic ketone, serves as a versatile intermediate and building block in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclohexanone (CAS No. 591-24-2), a substituted cyclic ketone, serves as a versatile intermediate and building block in organic synthesis.[1] Its utility spans the development of novel pharmaceutical agents and the synthesis of fine chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development. This guide provides a detailed overview of the key physical constants of 3-methylcyclohexanone, methodologies for their determination, its spectroscopic signature, and essential safety information. As 3-methylcyclohexanone is a chiral molecule, existing as (R) and (S) enantiomers, this guide will also touch upon the properties of its stereoisomers.[1][2]
Physicochemical Properties
The physical characteristics of 3-methylcyclohexanone are crucial for its handling, purification, and use in chemical reactions. These properties are summarized in the table below.
Accurate determination of physical constants is fundamental to verifying the purity and identity of a chemical substance. The following section outlines the standard laboratory protocols for measuring the boiling and melting points of 3-methylcyclohexanone.
Boiling Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a liquid. The principle behind this method is that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
Causality in Experimental Choices:
Slow Heating: A slow and steady heating rate ensures that the temperature of the liquid and the thermometer are in thermal equilibrium, leading to an accurate reading.
Continuous Bubble Stream: The initial stream of bubbles indicates that the air trapped in the capillary tube is expanding and escaping. A continuous and rapid stream of bubbles from the capillary tip signifies that the vapor pressure of the liquid is equal to the external pressure, and the liquid is boiling.
Temperature Reading upon Liquid Rise: The boiling point is recorded when the bubbling ceases and the liquid begins to be drawn into the capillary tube. This is because at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the temperature drops slightly, the vapor pressure decreases, and the external pressure forces the liquid into the capillary.
Melting Point Determination
Given that 3-methylcyclohexanone has a very low melting point (-73 °C), its determination requires a specialized low-temperature apparatus. The general principle involves cooling the sample until it solidifies and then slowly warming it to observe the temperature at which it melts.
Experimental Protocol:
Sample Preparation: A small amount of liquid 3-methylcyclohexanone is placed in a capillary tube.
Cooling: The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).
Observation: The sample is cooled until it completely solidifies.
Heating: The cooling bath is allowed to warm up slowly, or the cryostat temperature is gradually increased.
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 3-methylcyclohexanone in CDCl₃ provides characteristic signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the position of the methyl group.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 3-methylcyclohexanone is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1710 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-methylcyclohexanone shows a molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight. The fragmentation pattern provides further structural information.[8]
Spectroscopic Data Acquisition Workflow:
Caption: General workflow for spectroscopic characterization.
Synthesis and Chirality
3-Methylcyclohexanone can be synthesized through various methods, including the partial hydrogenation of m-cresol or the oxidation of methylcyclohexane.[1]
As a chiral molecule, 3-methylcyclohexanone exists as a pair of enantiomers: (R)-(+)-3-methylcyclohexanone and (S)-(-)-3-methylcyclohexanone. These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. The specific rotation of (R)-(+)-3-methylcyclohexanone is reported as [α]24/D +13.5° (neat). The synthesis of enantiomerically pure forms is of significant interest in medicinal chemistry, as different enantiomers of a drug can have distinct pharmacological activities.[9]
Safety Information
3-Methylcyclohexanone is a flammable liquid and vapor.[7] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the key physical constants, analytical methodologies, spectroscopic characteristics, and safety considerations for 3-methylcyclohexanone. A thorough understanding of these properties is essential for researchers and professionals in drug development and other scientific fields to ensure its safe and effective use in their work.
Advanced Stereochemical Analysis of Methylcyclohexanones: From Conformational Dynamics to Pharmaceutical Application
The following technical guide is structured to provide a comprehensive, mechanistic understanding of methylcyclohexanone isomers, prioritizing synthetic control and conformational analysis for drug development applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive, mechanistic understanding of methylcyclohexanone isomers, prioritizing synthetic control and conformational analysis for drug development applications.
Executive Summary: The Isomer Landscape
Methylcyclohexanone exists as three distinct regioisomers: 2-, 3-, and 4-methylcyclohexanone. While chemically similar, their utility in drug development diverges significantly based on their stereochemical properties and reactivity profiles.
2-Methylcyclohexanone: A dynamic chiral scaffold subject to rapid racemization via keto-enol tautomerism. It is the primary substrate for studying regioselective enolate alkylation .
3-Methylcyclohexanone: A robust chiral building block (CBB). Unlike the 2-isomer, its stereocenter at C3 is configurationally stable under mild conditions, making it ideal for asymmetric synthesis of bioactive terpenes and pharmaceuticals.
4-Methylcyclohexanone: An achiral (pro-chiral) intermediate. Possessing a plane of symmetry through C1 and C4, it serves as a precursor for generating diastereomeric alcohols (cis/trans) but does not possess intrinsic chirality.
Conformational Analysis & Thermodynamics
Understanding the conformational energy landscape is critical for predicting reactivity, particularly in nucleophilic additions and hydride reductions.
The "2-Alkyl Ketone Effect"
In methylcyclohexane, the equatorial conformer is favored over the axial by approximately 1.74 kcal/mol due to two 1,3-diaxial interactions. However, in 2-methylcyclohexanone , this energy difference is reduced (A-value
1.1–1.3 kcal/mol).
Axial Stabilization: The replacement of the C1 methylene with a carbonyl group removes one destabilizing 1,3-diaxial interaction (H-C1 is absent).
Equatorial Destabilization: The equatorial methyl group at C2 experiences an eclipsing interaction with the carbonyl oxygen (C=O), slightly raising the energy of the equatorial conformer.
Implication for Synthesis: While the equatorial conformer remains dominant, the increased population of the axial conformer in 2-methylcyclohexanone influences the stereochemical outcome of nucleophilic attacks (e.g., Grignard additions), often yielding lower diastereoselectivity compared to 3- or 4-substituted analogs.
Conformational Equilibrium Diagram
The following diagram illustrates the energy dynamics and isomer hierarchy.
Figure 1: Isomer classification and thermodynamic stability profiles highlighting the reduced A-value in the 2-isomer.
Synthetic Pathways & Stereocontrol
The most critical application of methylcyclohexanones in pharma is their use as substrates for regioselective alkylation . The ability to direct alkylation to either the C2 (substituted) or C6 (unsubstituted) position is a fundamental test of kinetic versus thermodynamic control.
Protocol: Regioselective Enolate Formation (Kinetic vs. Thermodynamic)
This protocol is based on the authoritative methods established in Organic Syntheses (Gall & House, 1972) and modern adaptations for drug intermediates.
A. Kinetic Control (Formation of the Less Substituted Enolate)
Objective: Alkylation at the C6 position (less hindered).
Reagents: Lithium Diisopropylamide (LDA), THF, -78°C.
Generation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add
-BuLi (1.05 eq) dropwise. Causality: Low temperature prevents equilibration; bulky base prevents attack at the more hindered C2 proton.
Enolization: Add 2-methylcyclohexanone slowly. Stir for 45 mins at -78°C.
Mechanism:[1] The bulky base abstracts the most accessible proton (C6) kinetically. The low temperature prevents the enolate from equilibrating to the more stable internal alkene.
Quenching/Reaction: Add electrophile (e.g., Methyl Iodide) immediately at -78°C.
B. Thermodynamic Control (Formation of the More Substituted Enolate)
Objective: Alkylation at the C2 position (more substituted).
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), THF/Reflux.
Enolization: Treat 2-methylcyclohexanone with NaH (0.95 eq) in THF at reflux for 2-4 hours.
Causality: Higher temperatures and a slight deficit of base allow the enolates to equilibrate via proton transfer with unreacted ketone. The system settles into the thermodynamic minimum: the tetrasubstituted enolate (double bond between C1 and C2).
Reaction: Cool to RT and add electrophile.
Result: 2,2-dimethylcyclohexanone.
Reaction Pathway Visualization
Figure 2: Divergent synthetic pathways controlled by base sterics and temperature.
Analytical Characterization (NMR)
Distinguishing between isomers and conformers requires precise analysis of coupling constants (
-values) in H NMR.
Proton Coupling Constants
The conformation of the methyl group (axial vs. equatorial) dictates the splitting pattern of the methine proton (H-C-Me).
Parameter
Equatorial Methyl Conformer
Axial Methyl Conformer
Methine Proton Position
Axial ()
Equatorial ()
Coupling () Pattern
Large (~10-12 Hz) + Small
Small + Small (~2-5 Hz)
Interpretation
The methine proton is anti-periplanar to adjacent axial protons.
No anti-periplanar arrangement exists.
Application: In 4-methylcyclohexanone, the methine proton at C4 typically exhibits a wide multiplet (tt) indicative of an axial proton (implying an equatorial methyl group), confirming the thermodynamic preference.
Pharmaceutical Applications
Chiral Building Blocks
3-Methylcyclohexanone is the preferred scaffold for introducing chirality.
Source: Often derived from the hydrogenation of pulegone or asymmetric hydrogenation of m-cresol using chiral Rhodium catalysts (e.g., Rh-BINAP).
Use Case: It serves as a precursor for complex terpenes and has been utilized in the synthesis of bioactive alkaloids where the C3 stereocenter directs subsequent facial selectivity.
Metabolic Models
4-Methylcyclohexanone is frequently used as a model substrate to study cytochrome P450-mediated oxidations. Because it is achiral but pro-chiral, the ratio of cis/trans-4-methylcyclohexanol produced during metabolic reduction provides a direct readout of the enzyme's stereoselectivity.
References
Gall, M., & House, H. O. (1972). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone. Organic Syntheses, 52, 39.
NIST Chemistry WebBook. Cyclohexanone, 2-methyl-. National Institute of Standards and Technology.
PubChem. 3-Methylcyclohexanone Compound Summary. National Library of Medicine.
Reich, H. J. Thermodynamic and Kinetic Enolates. University of Wisconsin-Madison, Department of Chemistry.
Application Note: A Detailed Protocol for the Selective Oxidation of 3-Methylcyclohexanol to 3-Methylcyclohexanone
Abstract: This document provides comprehensive, field-proven protocols for the oxidation of the secondary alcohol 3-methylcyclohexanol to its corresponding ketone, 3-methylcyclohexanone. The primary focus is on the robus...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides comprehensive, field-proven protocols for the oxidation of the secondary alcohol 3-methylcyclohexanol to its corresponding ketone, 3-methylcyclohexanone. The primary focus is on the robust and widely-used Jones oxidation, with a detailed exploration of its underlying mechanism, procedural steps, and critical safety considerations. Additionally, a greener, chromium-free alternative using sodium hypochlorite (household bleach) is presented, offering a comparative perspective for reagent selection based on laboratory and environmental constraints. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing experimental causality, reproducibility, and safety.
Introduction and Strategic Overview
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. The conversion of 3-methylcyclohexanol to 3-methylcyclohexanone serves as an excellent model for this class of reaction. The choice of oxidizing agent is the most critical parameter, dictating reaction efficiency, selectivity, cost, and safety profile. While numerous reagents can effect this transformation, they are not all created equal. This guide will focus on two distinct yet highly effective methods, providing the rationale needed to make an informed decision for your specific application.
Selecting the Appropriate Oxidation Reagent
A variety of reagents are available for the oxidation of secondary alcohols.[1][2][3] The selection depends on factors such as substrate sensitivity, desired scale, and tolerance for toxic byproducts.
Oxidizing Agent
Description
Advantages
Disadvantages
Jones Reagent (H₂CrO₄)
A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[1][2][4][5]
High yield, rapid reaction, inexpensive and readily available reagents.[5]
Household bleach, typically used in an acetic acid solution.
Inexpensive, environmentally benign ("green"), avoids toxic heavy metals.[3][8][9][10]
Can be less selective with complex molecules, reaction can be exothermic.[10]
Swern Oxidation
Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[11][12]
Very mild conditions, excellent for sensitive substrates, high yields.
Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, generates CO and CO₂ gas.[11]
Dess-Martin Periodinane (DMP)
A hypervalent iodine compound that provides a mild and selective oxidation.[13][14]
Mild conditions, high selectivity, rapid reactions at room temperature, easy workup.[13][15]
Reagent is expensive and can be explosive under certain conditions.
For this application note, we will detail the classic Jones Oxidation for its reliability and historical significance, and the Sodium Hypochlorite Oxidation as a modern, greener alternative.
Protocol I: Jones Oxidation of 3-Methylcyclohexanol
The Jones oxidation is a dependable method for converting secondary alcohols to ketones using chromic acid, which is formed in situ from chromium trioxide and sulfuric acid.[5][16] The use of acetone as a co-solvent is common and helps to moderate the reaction.[4]
Principle and Mechanism
The reaction proceeds through the formation of a chromate ester intermediate. A base (typically water) then abstracts the proton on the alcohol-bearing carbon, leading to an E2-like elimination that forms the ketone and a reduced chromium(IV) species.[6][16][17][18][19] The chromium(IV) further reacts to ultimately form the stable, green-colored chromium(III) ion.[16]
Caption: Simplified Bleach Oxidation Pathway.
Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 5.0 g of 3-methylcyclohexanol in 15 mL of glacial acetic acid.
[8]2. Addition of Bleach: Slowly add 50 mL of commercial bleach (~5% NaOCl) to the stirred solution over a period of 10 minutes.
[8]3. Temperature Control: The reaction is exothermic. Use an ice bath to maintain the internal temperature between 40-50 °C during the addition.
[8]4. Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes with occasional swirling.
[8]5. Monitoring for Excess Oxidant: Test for the presence of unreacted hypochlorite by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates excess oxidant. [8]If the test is negative, add more bleach until a positive test is maintained.
Quenching: Quench the excess oxidant by adding a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the starch-iodide test is negative.
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and extract three times with 30 mL portions of diethyl ether.
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation. Purify the resulting oil by distillation as described in section 3.5.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive or old oxidizing agent. Insufficient acid (for Jones). Temperature too low.
Use fresh reagents. Ensure proper preparation of Jones reagent. Allow reaction to warm slightly.
Incomplete Reaction
Insufficient amount of oxidizing agent added.
Monitor the reaction by TLC. Add more oxidant until the starting material is consumed.
Formation of Side Products
Over-oxidation (unlikely for ketones but possible with other functional groups). Reaction temperature too high.
Maintain careful temperature control. Avoid adding the oxidant too quickly.
Low Yield After Workup
Incomplete extraction. Emulsion formation during washing.
Perform additional extractions. Add brine to the aqueous layer to help break emulsions.
Characterization of 3-Methylcyclohexanone
The identity and purity of the final product should be confirmed using standard analytical techniques.
Technique
Expected Observation
Infrared (IR) Spectroscopy
Disappearance of the broad O-H stretch (from alcohol) around 3300 cm⁻¹. Appearance of a strong C=O stretch (from ketone) around 1715 cm⁻¹.
¹H NMR Spectroscopy
Disappearance of the alcohol proton signal. Complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
Appearance of a carbonyl carbon signal downfield (~210 ppm).
Physical Properties
Boiling Point: ~169-170 °C. [20]Refractive Index: ~1.44-1.45 @ 20 °C. [20]
References
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved from [Link]
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
Unknown. (n.d.). Sodium Hypochlorite Oxidation of Alcohols. Retrieved from CHEM254 Experiment 5, Department of Chemistry, University of somewhere. [This is a commonly cited university lab procedure, specific attribution is unavailable from the search result but the protocol is standard.]
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.8: Oxidation of Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
ResearchGate. (2025, August 5). Preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Chromic Acid. Retrieved from [Link]
Brown, H. C., & Garg, C. P. (1961). Notes- Chromic Acid Oxidation of Cyclohexanols to Cyclohexanones. Journal of the American Chemical Society, 83(13), 2951–2952.
University of Rochester, Department of Chemistry. (n.d.). How To: Prepare Jones Reagent. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from [Link]
Koreeda, M. (2011, May 10). Experiment 2.
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Application Notes & Protocols: The Strategic Application of 3-Methylcyclohexanone in the Synthesis of Chiral Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals. Abstract: 3-Methylcyclohexanone, particularly in its enantiomerically pure forms, serves as a highly valuable chiral building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Methylcyclohexanone, particularly in its enantiomerically pure forms, serves as a highly valuable chiral building block in the synthesis of complex pharmaceutical agents.[1] Its rigid cyclic structure and stereocenter provide a strategic starting point for constructing molecules with precise three-dimensional architectures, a critical requirement for targeted biological activity.[2][3] This guide elucidates the role of the cyclohexanone scaffold in medicinal chemistry, with a specific focus on the unique applications of 3-methylcyclohexanone in stereoselective synthesis, moving beyond common examples to highlight its role in creating advanced therapeutic agents like antiviral carbocyclic nucleoside analogues.
Part 1: The Cyclohexanone Core as a Foundational Scaffold in Drug Synthesis
The cyclohexanone ring is a prevalent structural motif in a multitude of pharmaceutical compounds.[4] Its conformational rigidity and the reactivity of the ketone functional group make it an ideal template for building complex molecular frameworks. A prominent example that showcases a common synthetic strategy involving a cyclohexanone core is the synthesis of the analgesic drug Tramadol. While it is important to note that the industrial synthesis of Tramadol begins with the parent cyclohexanone, not 3-methylcyclohexanone, the reaction pathway is highly illustrative of the chemical principles applied to this class of compounds.[5][6]
Illustrative Synthesis: The Pathway to Tramadol
The synthesis of Tramadol is a classic example of a two-stage process involving a Mannich reaction followed by a nucleophilic addition using a Grignard or organolithium reagent.[7][8][9]
Mannich Reaction: Cyclohexanone is reacted with formaldehyde and dimethylamine to form 2-[(dimethylamino)methyl]cyclohexanone. This step introduces the critical amine-containing side chain.[5][6]
Grignard Reaction: The resulting aminoketone is then treated with 3-methoxyphenylmagnesium bromide.[8] This Grignard reagent adds to the carbonyl carbon, creating the tertiary alcohol and introducing the second key aromatic fragment of the Tramadol molecule.[7] The reaction yields a mixture of diastereomers, from which the desired trans isomer (Tramadol) is isolated.[7][8]
The causality behind this approach is its efficiency and reliance on readily available starting materials. The Mannich reaction is a robust method for aminomethylation, and the Grignard reaction is a fundamental and reliable carbon-carbon bond-forming reaction.
Caption: General pathway from (R)-3-methylcyclohexanone to antiviral agents.
Protocol: Stereoselective Reduction of (R)-(+)-3-Methylcyclohexanone
This protocol describes a representative laboratory-scale procedure for the synthesis of (1R,3R)-3-methylcyclohexanol, a pivotal intermediate.
Reaction Setup: Dissolve (R)-(+)-3-methylcyclohexanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
Reduction: While stirring, add sodium borohydride portion-wise to the cooled solution over 15-20 minutes. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane.
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methylcyclohexanol as a mixture of diastereomers.
Purification: The resulting diastereomeric alcohols can be purified and separated using column chromatography on silica gel to isolate the desired stereoisomer for subsequent synthetic steps.
Expected Outcome: This reduction primarily yields a mixture of cis and trans diastereomers. The stereochemical control can be further refined by selecting more sterically demanding reducing agents to favor one isomer over the other. The isolated chiral alcohol is the foundational block for coupling with a nucleobase to complete the synthesis of the antiviral agent.
[10]
Part 4: Conclusion and Future Outlook
3-Methylcyclohexanone is more than just a simple cyclic ketone; it is a strategic precursor for stereochemically defined pharmaceuticals. While the broader cyclohexanone scaffold provides the foundation for high-volume drugs like Tramadol, the specific utility of 3-methylcyclohexanone lies in its application as a chiral pool starting material. [1][11]Its use in the synthesis of metabolically stable antiviral nucleoside analogues demonstrates a sophisticated application of its inherent chirality. [10]As the demand for enantiomerically pure drugs continues to grow, the importance of versatile and cost-effective chiral building blocks like (R)- and (S)-3-methylcyclohexanone in the drug discovery and development pipeline is set to increase.
[3]
References
Dardi, P., et al. (n.d.). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Retrieved from [Link]
ORGANIC CHEMISTRY IN INDUSTRY. (2021, March 31). Synthesis and applications of Tramadol [Video]. YouTube. [Link]
Quick Company. (n.d.). A Commercially Viable Process For The Preparation Of Tramadol. Retrieved from [Link]
Thurkauf, A., et al. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 53(18), 4441-4442. [Link]
Jamison, T. F. (2014). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Request PDF. Retrieved from [Link]
Reyes-Ramírez, A., et al. (2007). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 51(1), 36-40. [Link]
Green, M. M., et al. (2000). Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications, (1), 1-2. [Link]
Google Patents. (n.d.). WO2011000539A1 - Method of preparing neramexane.
National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexanone. PubChem Compound Database. Retrieved from [Link]
The Good Scents Company. (n.d.). 3-methyl cyclohexanone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (+)-3-Methylcyclohexanone. PubChem Compound Database. Retrieved from [Link]
ChemSynthesis. (n.d.). 3-methylcyclohexanone. Retrieved from [Link]
Ihara, M., & Fukumoto, K. (1996). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 54(10), 842-852. [Link]
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1749-1756. [Link]
Wikipedia. (2024, September 25). Methylcyclohexanone. Retrieved from [Link]
Pharmaffiliates. (n.d.). Methylcyclohexanone-3. Retrieved from [Link]
Al-Amiery, A. A., et al. (2021). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Chemical and Biochemical Sciences, 19, 66-81. [Link]
Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Chemical Biology, 6(3), 323-329. [Link]
National Center for Biotechnology Information. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Molecules, 27(11), 3456. [Link]
Application Note: Chiral Resolution of Racemic 3-Methylcyclohexanone
This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of 3-methylcyclohexanone. It details two distinct, field-validated protocols: a biocatalytic kinetic resolution usi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of 3-methylcyclohexanone. It details two distinct, field-validated protocols: a biocatalytic kinetic resolution using Baeyer-Villiger Monooxygenases (BVMOs) and a classical chemical resolution via diastereomeric ketalization.[1]
[1]
Introduction & Strategic Overview
3-Methylcyclohexanone is a pivotal chiral building block in the synthesis of complex natural products (e.g., pulegone derivatives) and pharmaceutical intermediates. The racemic mixture (rac-1) presents a separation challenge due to its liquid state at room temperature, precluding direct crystallization.[1]
Strategic Selection of Method:
Method A (Biocatalytic): Best for high enantiomeric excess (>99% ee) and "green" chemistry requirements.[1] It utilizes the exquisite selectivity of enzymes to consume one enantiomer, leaving the other behind.
Method B (Chemical Derivatization): Best for large-scale preparation where biocatalysts are unavailable or cost-prohibitive.[1] It relies on physical separation (distillation/crystallization) of diastereomers.[1][2]
Principle:
This method utilizes a Baeyer-Villiger Monooxygenase (BVMO), specifically Cyclohexanone Monooxygenase (CHMO), to catalyze the insertion of oxygen into the cyclic ketone.[3] The enzyme exhibits strict enantioselectivity, oxidizing one enantiomer of 3-methylcyclohexanone into the corresponding lactone (methyl-ε-caprolactone), while leaving the unreacted enantiomer in high optical purity.
Mechanism of Action
The CHMO enzyme, typically sourced from Acinetobacter sp., utilizes NADPH and molecular oxygen to form a flavin-peroxide intermediate. This intermediate nucleophilically attacks the carbonyl carbon. The breakdown of the Criegee intermediate is the enantio-determining step.
Figure 1: Kinetic resolution pathway via CHMO.[1] The enzyme selectively consumes the (S)-enantiomer (typical preference for wild-type CHMO), yielding the lactone and leaving the (R)-ketone.[1]
Expert Insight: Using whole cells (e.g., recombinant E. coli expressing CHMO) is often superior to isolated enzymes because the cells automatically regenerate the expensive NADPH cofactor using glucose.
Reagents:
Racemic 3-methylcyclohexanone (10 mM final conc.)[1]
Recombinant E. coli (pQR239 or equivalent expressing CHMO)[1]
Inoculation: Inoculate 500 mL of LB-Ampicillin medium with the recombinant E. coli strain. Incubate at 37°C until OD600 reaches 0.6–0.8.
Induction: Induce protein expression with IPTG (0.1 mM) and shake at 25°C for 4 hours.
Biotransformation Setup: Harvest cells by centrifugation (4000 rpm, 15 min). Resuspend the cell pellet in 100 mL of Phosphate buffer (50 mM, pH 7.0) containing 1% glucose.[1]
Substrate Addition: Add racemic 3-methylcyclohexanone (112 mg, 1 mmol) dissolved in 1 mL ethanol to the cell suspension.
Reaction: Incubate in an orbital shaker (200 rpm) at 25°C.
Critical Checkpoint: Monitor reaction progress by GC every 2 hours. The reaction should be stopped when conversion reaches exactly 50% (kinetic resolution limit).[1][4]
Work-up: Centrifuge to remove cells. Extract the supernatant with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous
and concentrate in vacuo.
Purification: Separate the unreacted ketone from the lactone product via flash column chromatography (Silica gel, Hexane:EtOAc 9:1). The ketone elutes first.
Method B: Classical Chemical Resolution (Diastereomeric Ketalization)[1]
Principle:
This method converts the enantiomeric mixture into a pair of diastereomers using an optically pure chiral diol. Diastereomers have different physical properties (boiling point, solubility), allowing separation by fractional distillation or crystallization.
Workflow Diagram
Figure 2: Chemical resolution workflow using (2R,3R)-butanediol as the chiral auxiliary.
Derivatization: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the ketone, chiral diol, pTSA, and solvent.
Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until theoretical water volume (1.8 mL) is collected (approx. 4-6 hours).
Isolation: Wash the cooled reaction mixture with saturated
(2 x 50 mL) and brine. Dry over and evaporate the solvent.
Separation (Crucial Step):
Option A (Distillation): The diastereomeric ketals often exhibit slightly different boiling points. Use a spinning band distillation column for high-efficiency separation.[1]
Option B (Crystallization): If the ketals are solid (often induced by cooling to -20°C in pentane), perform fractional crystallization.[1]
Hydrolysis: Dissolve the separated pure ketal diastereomer in THF (50 mL) and add 10% aqueous
(20 mL). Stir at room temperature for 12 hours.
Recovery: Extract the liberated optically active ketone with ether, wash, dry, and distill.
Analytical Validation (Chiral GC)
To ensure "Trustworthiness" and "Self-Validation," every resolution must be assayed for Enantiomeric Excess (ee).[1]
Instrument: Gas Chromatograph (Agilent 7890 or equivalent) with FID.
Column:Beta-DEX 120 or Chiraldex B-DM (30 m x 0.25 mm x 0.25 µm).[1]
Note: Beta-cyclodextrin phases are specifically selective for 3-substituted cycloalkanones.[1]
Method Parameters:
Injector Temp: 220°C
Detector Temp: 250°C
Carrier Gas: Helium (1.0 mL/min, constant flow)
Oven Program:
Hold at 60°C for 2 min.
Ramp 2°C/min to 120°C.
Hold for 5 min.
Data Interpretation:
Calculate enantiomeric excess (% ee) using the formula:
Application Note: Quantitative Analysis of 3-Methylcyclohexanone Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note presents a detailed and robust methodology for the quantitative analysis of 3-methylcyclohexanone in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note presents a detailed and robust methodology for the quantitative analysis of 3-methylcyclohexanone in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
3-Methylcyclohexanone (C₇H₁₂O) is a cyclic ketone with a molecular weight of 112.17 g/mol .[1][2] It exists as a flammable liquid and can be an irritant.[1] The analysis of 3-methylcyclohexanone and its isomers is crucial in various fields, including environmental monitoring, industrial quality control, and as an intermediate in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-methylcyclohexanone.[3] This application note provides a validated GC-MS method to ensure accurate and reliable quantification.
Scientific Principles
The methodology is founded on the principle of separating volatile compounds in a mixture using gas chromatography, followed by detection and identification using mass spectrometry.
Gas Chromatography (GC): The sample is vaporized and injected into a capillary column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on their physical and chemical properties, such as boiling point and polarity, leading to their separation.[4] For the analysis of methylcyclohexanone isomers, a non-polar column is often employed.[5]
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern is unique to each compound, acting as a "molecular fingerprint" for identification.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the GC-MS analysis of 3-methylcyclohexanone.
Application Note: Optimized Protocol for the Reductive Amination of 3-Methylcyclohexanone
Abstract & Strategic Overview The reductive amination of substituted cyclohexanones is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity and metabolic st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reductive amination of substituted cyclohexanones is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity and metabolic stability in drug candidates. This application note details a high-efficiency protocol for the reductive amination of 3-methylcyclohexanone , utilizing Sodium Triacetoxyborohydride (STAB) .
Unlike traditional methods using sodium cyanoborohydride (
) which generate toxic cyanide byproducts and require strict pH control, the STAB protocol offers superior chemoselectivity and safety. This guide focuses on the "Direct Reductive Amination" (DRA) approach, allowing for a one-pot transformation that minimizes the formation of dialkylated byproducts and maximizes diastereomeric control.
Key Advantages of this Protocol:
Chemoselectivity: STAB reduces the intermediate iminium ion significantly faster than the ketone substrate, preventing the formation of alcohol side-products.
Safety: Eliminates the risk of residual cyanide contamination.
Operational Simplicity: One-pot reaction under ambient conditions.
Mechanistic Pathway & Logic
The reaction proceeds through the formation of a carbinolamine, followed by dehydration to an iminium ion. The bulky acetoxy groups on the borohydride reagent attenuate its reducing power, rendering it inert toward the ketone but highly reactive toward the electron-deficient iminium species.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the selective reduction of the iminium ion by STAB.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Note
3-Methylcyclohexanone
1.0
Substrate
Racemic or Enantiopure
Primary Amine ()
1.1 - 1.2
Nucleophile
Use slight excess to drive conversion
Sodium Triacetoxyborohydride
1.4 - 1.5
Reductant
Must be dry. Hydrolysis creates AcOH but deactivates hydride.
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst
Essential for imine formation kinetics.
1,2-Dichloroethane (DCE)
Solvent
Medium
Preferred over THF for reaction rate.[1][2] Do not use MeOH.
Step-by-Step Procedure
Step 1: Solvation and Imine Formation
Charge a flame-dried Round Bottom Flask (RBF) with 3-Methylcyclohexanone (1.0 equiv).
Add anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.2 M).
Add the Primary Amine (1.1 equiv).
Add Acetic Acid (1.0 equiv).
Scientist's Note: If the amine is available as a hydrochloride salt (
), omit the acetic acid and add 1.0 equiv of Triethylamine (TEA) to free-base the amine in situ, or simply use the salt which provides the necessary acidic proton.
Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen (
).
Step 2: Reductive Step
6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
Observation: Mild effervescence may occur.
Stir the suspension vigorously at RT.
Time: Reaction typically reaches completion in 2–6 hours.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the ketone peak (GC/LC) and the appearance of the amine mass.
Step 3: Quench and Workup
8. Quench the reaction by adding saturated aqueous
(approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
Purpose: Neutralizes acetic acid and decomposes excess borohydride.
Extract the aqueous layer with Dichloromethane (DCM) ().
Combine organic layers and wash with Brine .
Dry over or , filter, and concentrate in vacuo.
Purification Workflow Visualization
Figure 2: Standard workup and purification workflow for amine isolation.
Stereochemical Considerations
The reductive amination of 3-methylcyclohexanone creates a new chiral center at C1, resulting in a mixture of cis and trans diastereomers.
Conformational Analysis: 3-Methylcyclohexanone exists predominantly in the chair conformation with the methyl group in the equatorial position.
Hydride Attack: The bulky reducing agent (STAB) generally favors attack from the less hindered face. However, the intermediate iminium ion planarizes the C1 center.
Outcome:
Thermodynamic Control: Often favors the trans-1,3 isomer (diequatorial amine and methyl) due to 1,3-diaxial interactions present in the cis isomer.
Ratio: Typical ratios range from 2:1 to 10:1 (trans:cis), highly dependent on the steric bulk of the incoming amine (
).
Validation via NMR:
To determine the stereochemistry of your isolated product, analyze the
NMR coupling constants of the proton at C1 (methine proton attached to nitrogen):
Axial Proton (Equatorial Amine/Trans): Appears as a triplet of triplets (tt) with large coupling constants (
Hz) due to axial-axial coupling with C2 and C6 protons.
Equatorial Proton (Axial Amine/Cis): Appears as a narrow multiplet or broad singlet with small coupling constants (
Hz).
Comparative Reagent Analysis
Why choose STAB over other hydrides?
Feature
STAB (NaBH(OAc)3)
NaBH3CN
NaBH4
Toxicity
Low (Acetic acid byproduct)
High (Cyanide/HCN risk)
Low
Selectivity
Excellent (Reduces Imine >> Ketone)
Good (pH dependent)
Poor (Reduces Ketone & Imine)
Solvent
DCE, DCM, THF
MeOH (Required)
MeOH, EtOH
Water Tolerance
Moisture Sensitive
Tolerant
Tolerant
Reaction Type
One-Pot (Direct)
One-Pot (Direct)
Two-Step (Indirect preferred)
Troubleshooting Guide
Issue: Incomplete Conversion.
Cause: Water in the solvent decomposing STAB.
Fix: Ensure DCE is anhydrous. Add molecular sieves (4Å) to the reaction mixture to scavenge water produced during imine formation.
Issue: Dialkylation (Tertiary Amine formation).
Cause: Highly reactive primary amines.
Fix: This is rare with STAB due to steric bulk, but if observed, increase the amine:ketone ratio to 1.5:1.
Issue: "Stuck" Reaction (Imine formed but not reduced).
Cause: Steric hindrance of the amine.
Fix: Gently heat the reaction to 40°C or add 0.1 equiv additional AcOH.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6][7]
[Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904.
[Link]
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[4][6][8][9] Encyclopedia of Reagents for Organic Synthesis.
[Link]
Application and Protocol Guide for Determining the Purity of 3-Methylcyclohexanone
Introduction: The Critical Role of Purity in 3-Methylcyclohexanone Applications 3-Methylcyclohexanone is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, fragrances, and specialty chemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in 3-Methylcyclohexanone Applications
3-Methylcyclohexanone is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1][2] Its molecular structure, featuring a chiral center, gives rise to (R) and (S) enantiomers, each potentially exhibiting distinct biological and olfactory properties. Consequently, the purity of 3-methylcyclohexanone, including its isomeric and enantiomeric composition, is a critical quality attribute that directly impacts the efficacy, safety, and sensory profile of the final product. This guide provides a comprehensive overview of robust analytical methodologies for the comprehensive purity assessment of 3-methylcyclohexanone, tailored for researchers, scientists, and professionals in drug development and quality control.
This document delves into the theoretical underpinnings and practical application of key analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like 3-methylcyclohexanone. Its high resolution and sensitivity make it ideal for separating and quantifying closely related isomers and potential process impurities.
Principle of Separation and Method Causality
In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of analytes between the two phases. For 3-methylcyclohexanone and its likely impurities (e.g., other methylcyclohexanone isomers, residual solvents, and starting materials), a non-polar or medium-polarity stationary phase is typically employed. The choice of a flame ionization detector (FID) is logical as it provides excellent sensitivity for hydrocarbons and is relatively insensitive to common inorganic impurities and water. The NIOSH Method 2521 provides a well-validated starting point for the analysis of methylcyclohexanone isomers.[3][4]
Protocol for Purity Determination by GC-FID (Adapted from NIOSH Method 2521)
This protocol is designed for the quantitative determination of 3-methylcyclohexanone and its isomers.
Instrumentation and Consumables:
Gas Chromatograph with a Flame Ionization Detector (FID)
Capillary GC column (e.g., DB-5, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Autosampler or manual injection syringe
Data acquisition and processing software
Analytical balance
Volumetric flasks and pipettes
High-purity solvents (e.g., Acetone, HPLC grade)
Certified reference standards of 3-methylcyclohexanone and potential impurities
Chromatographic Conditions:
Parameter
Value
Rationale
Column
DB-5 (or equivalent)
Provides good separation of non-polar to semi-polar compounds.
Carrier Gas
Helium or Hydrogen
Inert and provides good efficiency.
Flow Rate
1.0 mL/min (constant flow)
Optimal for column dimensions.
Inlet Temperature
250 °C
Ensures complete vaporization of the sample.
Injection Volume
1.0 µL
A standard volume for capillary columns.
Split Ratio
50:1
Prevents column overloading and ensures sharp peaks.
Oven Program
Initial: 50 °C, hold for 2 min
Allows for focusing of early eluting compounds.
Ramp: 10 °C/min to 200 °C
Separates compounds based on boiling points.
Hold: 5 min at 200 °C
Ensures elution of any higher boiling point impurities.
Detector
Flame Ionization Detector (FID)
High sensitivity for organic compounds.
Detector Temp.
280 °C
Prevents condensation of analytes.
Makeup Gas
Nitrogen
As per instrument manufacturer's recommendation.
Sample and Standard Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 3-methylcyclohexanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) in acetone.
Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the 3-methylcyclohexanone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
Analytical Procedure:
Equilibrate the GC system with the specified conditions.
Inject the solvent blank (acetone) to ensure no interfering peaks are present.
Inject the working standard solutions to generate a calibration curve.
Inject the sample solution.
Identify the 3-methylcyclohexanone peak in the sample chromatogram by comparing its retention time with that of the standard.
Integrate the peak areas of all components in the chromatogram.
Calculate the purity of 3-methylcyclohexanone using the area percent method or by external standard calibration for a more accurate assay value.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID purity analysis of 3-methylcyclohexanone.
Chiral GC for Enantiomeric Purity
Since 3-methylcyclohexanone is a chiral molecule, determining the enantiomeric excess (e.e.) is often a critical requirement. This is achieved by using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Cyclodextrin-based CSPs are particularly effective for this purpose.[2][5][6][7]
Lower temperatures often enhance chiral resolution.
The remainder of the GC parameters can be kept similar to the achiral method, but optimization of the temperature program is crucial for achieving baseline separation of the enantiomers.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a complementary technique to GC, particularly useful for less volatile impurities or when derivatization can enhance selectivity and detection.
Rationale for HPLC Method Development
3-Methylcyclohexanone lacks a strong chromophore, making direct UV detection at low concentrations challenging. To overcome this, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for ketones.[8] The resulting hydrazone derivatives are highly colored and can be detected with high sensitivity at around 365 nm.[8] A reversed-phase C18 column is typically used for the separation of these derivatives.[8]
Protocol for Purity Determination by HPLC-UV (with DNPH Derivatization)
Instrumentation and Reagents:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
HPLC grade acetonitrile and water
Derivatization Procedure:
To 1 mL of the sample solution (in acetonitrile), add 1 mL of the DNPH reagent.
Allow the reaction to proceed at room temperature for 1 hour.
The resulting solution containing the DNPH derivatives is ready for injection.
Chromatographic Conditions:
Parameter
Value
Rationale
Column
C18 (250 x 4.6 mm, 5 µm)
Standard for reversed-phase separation of organic molecules.
Mobile Phase A
Water
The aqueous component in reversed-phase chromatography.
Mobile Phase B
Acetonitrile
The organic component for eluting analytes.
Gradient
50% B to 90% B over 20 min
To elute derivatives with varying polarities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temp.
30 °C
For reproducible retention times.
Detection
UV at 365 nm
Wavelength of maximum absorbance for DNPH derivatives.
Workflow for HPLC-UV Purity Analysis with Derivatization
Caption: Workflow for HPLC-UV purity analysis with DNPH derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity and Structural Confirmation
NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[9][10][11][12][13]
The Power of Quantitative NMR (qNMR)
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of 3-methylcyclohexanone, the absolute purity of the sample can be determined with high accuracy.
Protocol for Purity Determination by ¹H qNMR
Instrumentation and Reagents:
NMR spectrometer (≥400 MHz)
High-precision analytical balance
NMR tubes
Deuterated solvent (e.g., CDCl₃)
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone)
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 3-methylcyclohexanone sample into a vial.
Accurately weigh approximately 10-20 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
Transfer the solution to an NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
Data Analysis:
Integrate a well-resolved signal of 3-methylcyclohexanone and a signal from the internal standard.
Calculate the purity using the following equation:
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is the definitive method for identifying unknown impurities.
Fragmentation Analysis
Under electron ionization (EI) in GC-MS, 3-methylcyclohexanone will fragment in a predictable manner. The molecular ion peak is expected at m/z 112. Key fragment ions for 2- and 3-methylcyclohexanone include m/z 69 and 55.[14] By analyzing the mass spectra of impurity peaks, their structures can be elucidated.
Method Validation: Ensuring Trustworthy Results
Any analytical method used for purity determination must be validated to demonstrate its suitability for the intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:[15]
Specificity: The ability to assess the analyte in the presence of potential impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity of 3-methylcyclohexanone is paramount to its successful application in various industries. A multi-faceted analytical approach is recommended for a comprehensive purity assessment. GC-FID is a robust and reliable technique for quantifying volatile impurities and isomers. Chiral GC is essential for determining enantiomeric purity. HPLC with derivatization offers a powerful alternative for non-volatile impurities. qNMR provides an absolute measure of purity and invaluable structural confirmation. Finally, mass spectrometry is the ultimate tool for the unambiguous identification of unknown impurities. By implementing these well-defined and validated analytical protocols, researchers and manufacturers can ensure the quality and consistency of 3-methylcyclohexanone, leading to safer and more effective end products.
References
SIELC Technologies. (n.d.). Separation of Michler's ketone on Newcrom R1 HPLC column. Retrieved from [Link]
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
de Andrade, G. V., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 101(1), 383-388.
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
PubChem. (n.d.). 3-Methylcyclohexanone. Retrieved from [Link]
SciSpace. (2014). HPLC method development and validation: an overview. Retrieved from [Link]
ASTM International. (2007).
Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]
NIOSH. (1994). Methylcyclohexanone: Method 2521. Retrieved from [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Separation Science. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin.
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
PubChem. (n.d.). (+)-3-Methylcyclohexanone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
ResearchGate. (n.d.).
Asian Journal of Research in Chemistry. (n.d.).
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Hindawi. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
MACHEREY-NAGEL. (n.d.).
Occupational Safety and Health Administration. (n.d.). o-METHYLCYCLOHEXANONE. Retrieved from [Link]
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
Phenomenex. (n.d.).
ResearchGate. (2020).
Indian Journal of Pharmaceutical Sciences. (n.d.).
PrepChem. (n.d.). Synthesis of 3-methylcyclohexanone. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. Retrieved from [Link]
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Methyl cyclohexane (hydrocarbons, BP 36 to 216 C).
Application Note: Advanced Utilization of 3-Methylcyclohexanone (FEMA 3947) in Flavor Matrix Engineering
[1] Executive Summary This guide outlines the technical specifications, safety protocols, and synthetic applications of 3-Methylcyclohexanone (FEMA 3947) . While recognized for its intrinsic "minty-camphoraceous" profile...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide outlines the technical specifications, safety protocols, and synthetic applications of 3-Methylcyclohexanone (FEMA 3947) . While recognized for its intrinsic "minty-camphoraceous" profile, its primary value in high-end flavor chemistry lies in its utility as a scaffold for generating complex terpenoid analogs and nutty/spicy enones .[1] This document provides researchers with validated protocols for both direct formulation and chemical derivatization (Aldol condensation and Stereoselective reduction), emphasizing the control of stereochemistry to modulate sensory perception.
Core Chemical Profile & Sensory Logic[1][2]
3-Methylcyclohexanone acts as a simplified chiral mimic of naturally occurring monoterpenes like pulegone and menthone.[1] Unlike the more sterically hindered menthone (2-isopropyl-5-methylcyclohexanone), the 3-methyl analog offers higher reactivity at the
-carbon positions, making it an ideal substrate for creating novel flavor molecules.
High volatility; top-to-middle note performance.[1][2]
Boiling Point
169–170 °C
Stable in baked goods; retentive in hard candies.[1]
Chirality
Exists as () and ()
()-enantiomer is often associated with sharper, mintier notes; () is softer/herbal.[1]
Solubility
Ethanol, Propylene Glycol, Oils
Highly lipophilic; ideal for fat-based matrices (chocolate, dairy).[1]
Stereochemical Implications
Commercial 3-methylcyclohexanone is typically supplied as a racemate.[1] However, for premium flavor development, the cis/trans relationship of derivatives (e.g., after reduction to the alcohol) drastically alters the odor threshold.
Cis-derivatives: Often possess more intense, diffusive "green" notes.[1]
Trans-derivatives: Tend toward earthy, woody, or weaker camphoraceous notes.
Experimental Protocols
Protocol A: Synthesis of
-Benzylidene Derivatives (Nutty/Spicy Modifiers)
Objective: To synthesize 2-benzylidene-3-methylcyclohexanone via Aldol Condensation.
Application: This derivative introduces deep "roasted nut," "cherry pit," and "spicy" nuances, useful in brown flavors (coffee, chocolate, maple).
Mechanism:
The reaction is a base-catalyzed crossed-aldol condensation.[1] The methyl group at C3 creates steric asymmetry, favoring enolization at C6 (kinetic) or C2 (thermodynamic). Under high-temperature reflux with strong base, the thermodynamic product (conjugated enone) predominates.
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.
Charging: Add 3-methylcyclohexanone (0.1 mol) and benzaldehyde (0.1 mol) to 150 mL of ethanol.
Initiation: Slowly add 15 mL of 10% NaOH solution dropwise over 20 minutes at room temperature. Observation: Solution will darken (yellow/orange) indicating enolate formation.
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting ketone disappears.
Quenching: Cool to room temperature. Neutralize with dilute HCl to pH 7.
Workup: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous .[1]
Purification: The crude product is an oil/solid mixture.[1] Recrystallize from hot hexane or perform vacuum distillation (0.5 mmHg) to isolate the
-benzylidene derivative.
Protocol B: Stereoselective Reduction to 3-Methylcyclohexanol (Fresh Mint/Green)
Objective: To convert the ketone to its alcohol form (FEMA 3436 analog) with controlled stereochemistry.
Application: Enhancing "fresh cut grass" and "cooling" effects in mint and fruit flavors.[1][4]
Dissolution: Dissolve 3-methylcyclohexanone (0.05 mol) in 100 mL Methanol at 0°C.
Addition: Add
(0.02 mol) in small portions (exothermic hydrogen evolution).
Stirring: Allow to warm to room temperature and stir for 2 hours.
Quench: Add 10 mL water, then dilute HCl dropwise until bubbling ceases.
Extraction: Extract with diethyl ether.
Analysis: Inject into GC-FID to determine the cis:trans ratio.[1]
typically yields a thermodynamic mixture (trans-predominant), providing a woody-mint profile.[1]
Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways for utilizing 3-methylcyclohexanone in flavor synthesis, highlighting the critical decision points between oxidation, reduction, and condensation.
Figure 1: Divergent synthesis workflow for 3-Methylcyclohexanone derivatives in flavor manufacturing.
Quality Control & Validation
To ensure the "Trustworthiness" of your flavor preparation, the following QC metrics must be met.
Gas Chromatography (GC-FID/MS) Parameters
Column: DB-WAX or HP-20M (Polar columns preferred for separating stereoisomers).[1]
Triangle Test: Compare the synthesized batch against a standard reference (if available) or a previous validated batch.
Odor Threshold: 3-Methylcyclohexanone has a low threshold.[1][7] Dilute to 10 ppm in Dipropylene Glycol (DPG) for evaluation.[1] Pure substance is pungent and can cause olfactory fatigue (anosmia).[1]
Safety & Regulatory Compliance
Handling: 3-Methylcyclohexanone is Flammable (Flash point ~43°C).[1] All reactions involving reflux (Protocol A) must be performed under an inert atmosphere (Nitrogen) or in a fume hood with spark-proof equipment.[1]
Toxicity: Irritating to eyes and skin.[1] LD50 (Oral, Rat) is typically >2000 mg/kg, classifying it as low acute toxicity, but barrier protection (nitrile gloves) is mandatory.
optimizing reaction yield for the synthesis of 3-methylcyclohexanone
Technical Support Center | Ticket ID: 3MCH-OPT-01 Welcome to the Advanced Synthesis Support Module. You have accessed the technical guide for optimizing the synthesis of 3-methylcyclohexanone .
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center | Ticket ID: 3MCH-OPT-01
Welcome to the Advanced Synthesis Support Module.
You have accessed the technical guide for optimizing the synthesis of 3-methylcyclohexanone . This guide is designed for researchers encountering yield plateaus or regioselectivity issues (1,2-addition vs. 1,4-addition).
🔬 Module 1: The Mechanistic Landscape
Why your yield is suffering:
The synthesis of 3-methylcyclohexanone from 2-cyclohexen-1-one relies on conjugate addition (1,4-addition) . However, Grignard reagents (Methylmagnesium bromide) are "hard" nucleophiles that naturally prefer direct addition (1,2-addition) to the carbonyl carbon, resulting in the unwanted tertiary alcohol byproduct (1-methyl-2-cyclohexen-1-ol).
To force the 1,4-addition, we must "soften" the nucleophile using a Copper(I) catalyst, forming a transient organocuprate species.
Reaction Pathway Visualization
The following diagram illustrates the critical bifurcation point where yield is gained or lost.
Figure 1: Mechanistic bifurcation. The inclusion of CuI and TMSCl steers the reaction toward the thermodynamic 1,4-product.
🛠 Module 2: High-Yield Protocol (The Cu-TMSCl Method)
Recommendation: Do not rely on simple CuI catalysis alone. Adopt the Knochel/Horiguchi-Nakamura modification using Chlorotrimethylsilane (TMSCl). TMSCl accelerates the 1,4-addition by trapping the enolate as a silyl enol ether, preventing equilibrium reversal and side reactions.
Reagent Quality Check (Pre-Flight)
Reagent
Critical Quality Attribute
Troubleshooting Action
CuI (Copper Iodide)
Must be white/off-white.
If tan/brown, it is oxidized (contains /). Must purify via Soxhlet extraction or KI precipitation [1].
MeMgBr
Titrated Concentration.
Old Grignards absorb moisture. Titrate using salicylaldehyde phenylhydrazone or similar indicator.
TMSCl
Freshly distilled.
Hydrolyzes rapidly. Distill over if the bottle has been open >1 month.
THF
Anhydrous.
Sodium/Benzophenone still or column dried. Water kills the Grignard immediately.
Step-by-Step Optimized Protocol
Scale: 10 mmol 2-cyclohexenone basis.
Catalyst Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add purified CuI (10 mol%, 190 mg) and Lithium Chloride (LiCl, 20 mol%) if available to solubilize the copper species (forming soluble
species is often more effective).
Solvent: Add anhydrous THF (20 mL) and cool to -78°C (Dry ice/Acetone bath).
Accelerator: Add TMSCl (2.0 equiv) . Note: TMSCl is compatible with the copper species at this temperature.
Why Slow? Keeps local concentration of "hard" Grignard low, allowing the "soft" Copper species to transfer the methyl group.
Reaction: Stir at -78°C for 1-2 hours.
Monitoring: TLC will show the conversion to the Silyl Enol Ether (runs much higher Rf than starting material).
Workup (Hydrolysis):
Quench with saturated
solution.
Stir vigorously at Room Temperature for 30 mins to hydrolyze the silyl enol ether back to the ketone.
Extract with
, wash with brine, dry over .
⚠️ Module 3: Troubleshooting Guide
Issue 1: "I isolated the tertiary alcohol (1,2-product)."
Diagnosis: The "Hard" nucleophile attacked before the "Soft" complex formed.
Fix A:Temperature Control. Ensure the internal temperature never rises above -70°C during addition.
Fix B:CuI Purity. Impure CuI fails to transmetallate the Grignard fast enough.
Fix C:Addition Order. Ensure CuI is present before the Grignard meets the enone.
Issue 2: "My yield is low (<50%), but no byproduct."
Diagnosis: Moisture contamination or incomplete enolate trapping.
Fix:TMSCl Quality. If TMSCl is wet (HCl present), it quenches the Grignard.
Fix:Inert Atmosphere. Use a balloon or manifold of Argon; Nitrogen is acceptable but Argon is heavier and blankets better.
Issue 3: "I see a spot with very high Rf on TLC, but no ketone."
Diagnosis: You isolated the Silyl Enol Ether intermediate.
Fix: Your acid hydrolysis step was too short or too weak. Treat the crude mixture with dilute HCl (1M) or TBAF (Tetra-n-butylammonium fluoride) in THF to cleave the silyl group and reveal the ketone.
📊 Module 4: Alternative Route (Oxidation)
If you possess 3-methylcyclohexanol , you may oxidize it. While seemingly simpler, this route has its own pitfalls.
Recommended Method: Jones Oxidation (Chromic Acid).[1][2]
Pros: Fast, visual endpoint (Orange
Green).
Cons: Acidic conditions can cause isomerization if not careful.
Optimization Table: Oxidation Variants
Method
Yield Potential
Risk Factor
Recommendation
Jones Reagent
High (85-95%)
Acid-sensitive groups
Primary Choice for simple substrates [2].
PCC (Pyridinium Chlorochromate)
High (80-90%)
Workup (tarry residue)
Use if you lack a fume hood for Jones prep.
| Swern Oxidation | High (90%+) | Odor/Temp control | Overkill for this simple ketone. |
Oxidation Workflow Diagram
Figure 2: Decision tree for Jones Oxidation titration.
❓ FAQ: Rapid Response
Q: Can I use CuCN instead of CuI?A: Yes. CuCN forms a lower order cyanocuprate (
). It is often more stable than the iodide species but requires careful handling due to cyanide toxicity. For 3-methylcyclohexanone, purified CuI is usually sufficient and safer.
Q: Why do I need TMSCl? Can't I just do the Michael addition?A: You can, but yields often hover around 60-70%. TMSCl acts as a Lewis acid to activate the enone and, crucially, traps the resulting enolate. This prevents the enolate from acting as a base or nucleophile in side reactions (polymerization). With TMSCl, yields >90% are standard [3].
Q: My CuI is grey. Is it okay?A: No. Grey/Brown indicates oxidation.[1] It will lower your yield and may cause reproducibility issues. Recrystallize it from saturated aqueous KI, then dilute with water to precipitate white CuI, filter, and dry [1].
Copper-Catalyzed Conjugate Addition of Functionalized Organometallic Reagents. Knochel, P. et al., Chemical Reviews, 1993, 93, 8, 2843–2865. (Foundational text on TMSCl acceleration).
identifying and minimizing side products in 3-methylcyclohexanone synthesis
This guide serves as a specialized Technical Support Center for researchers synthesizing 3-methylcyclohexanone . It moves beyond generic textbook procedures to address the specific "pain points" of this synthesis: contro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers synthesizing 3-methylcyclohexanone . It moves beyond generic textbook procedures to address the specific "pain points" of this synthesis: controlling regioselectivity, preventing over-oxidation, and managing stereochemical integrity.
Synthesis of 3-methylcyclohexanone is typically achieved via the oxidation of 3-methylcyclohexanol .[1] While seemingly straightforward, the presence of the methyl group at the C3 position introduces specific steric and electronic factors that can lead to three primary classes of side products ("The Villains"):
Ring-Opened Acids: Resulting from over-oxidation (Baeyer-Villiger type pathways).[1]
-Chlorinated Ketones: Specific to hypochlorite (bleach) oxidations.[1][2]
Aldol Condensation Dimers: Resulting from unchecked basicity.[2]
Visualizing the Pathway & Risks
The following diagram maps the critical control points where the reaction can deviate from the desired product.
Figure 1: Reaction workflow showing the primary oxidation pathway (Blue to Green) and critical deviation points leading to impurities (Red/Yellow).[1][2]
Mechanism: TEMPO (catalytic) + NaOCl (stoichiometric) + KBr (cocatalyst).[1][2]
Critical Control Point:pH Maintenance.
Step
Action
Technical Rationale
1
Dissolve 3-methylcyclohexanol (1.0 eq) and TEMPO (0.01 eq) in CH₂Cl₂.
TEMPO acts as the primary oxidant, converting to the N-oxoammonium species.
2
Add aqueous KBr (0.1 eq). Cool to 0°C.
Bromide accelerates the regeneration of the active oxidant.
3
CRITICAL: Buffer the aqueous NaOCl solution to pH 9.0–9.5 using NaHCO₃ before addition.
Preventing Side Products: At pH < 8.5, HOCl concentration rises, leading to -chlorination at the C2/C6 positions [1].[1][2] At pH > 10, the risk of Aldol condensation increases.[2]
4
Add NaOCl dropwise. Monitor temperature (< 5°C).
Exotherms promote over-oxidation to carboxylic acids.[2]
5
Quench with Na₂SO₃ immediately upon consumption of alcohol.[2]
Destroys excess hypochlorite to prevent attack on the ketone product.[2]
Protocol B: The Classical Route (Jones Oxidation)
Recommended for: Small scale, non-acid-sensitive substrates.[1]
Mechanism: Chromic acid (CrO₃/H₂SO₄).[2]
Critical Control Point:Titration Speed.
Step
Action
Technical Rationale
1
Dissolve alcohol in acetone. Cool to 0°C.
Acetone moderates the oxidizing power of the chromic acid.
2
Add Jones reagent dropwise until a distinct orange color persists.[2]
The color change (Orange Cr⁶⁺ Green Cr³⁺) is the self-indicator.[1]
3
STOP immediately when orange color persists for >1 minute.
Preventing Side Products: Excess Cr(VI) in acidic media will cleave the ring (C1-C2 bond) to form 3-methyladipic acid [2].[1]
4
Add Isopropanol (IPA) to quench.
IPA reacts faster with residual Cr(VI) than the ketone does, protecting the product.
Troubleshooting Guide (Diagnostic & Repair)
Issue 1: "My product has a sweet, fruity odor and shows a broad OH peak in IR."
Purification: The dimer is much heavier (MW ~208). Simple vacuum distillation will leave the dimer in the pot.
FAQ: Expert Insights
Q: Does the stereochemistry at C3 scramble during oxidation?A: generally, no .
The oxidation occurs at C1 (the alcohol carbon). The chiral center is at C3.[2]
Risk: Racemization usually requires enolization.[2] Enolization happens at
-carbons (C2 and C6).[1] C3 is a -carbon.[1] Therefore, the stereocenter at C3 is mechanically isolated from the enolization process.[2]
Caveat: If you use extreme acidic conditions (Jones) and high heat, you might induce elimination/re-addition pathways, but under standard conditions (0°C), the enantiomeric excess (ee) of the starting material is preserved [3].[2]
Q: How do I remove trace Chromium?A: A simple aqueous wash is often insufficient.[2]
Method: Pass the crude reaction mixture through a short pad of Florisil or Silica Gel eluting with 10% EtOAc/Hexanes. The chromium salts bind tightly to the silica matrix, while the non-polar ketone elutes freely.
Q: Can I use the Bisulfite Adduct method for purification?A:Yes, and it is highly recommended.
3-Methylcyclohexanone is a sterically accessible ketone.[1][2]
Shake crude oil with saturated aqueous NaHSO₃.
Filter the white crystalline adduct (impurities stay in the liquid).
Hydrolyze the crystals with dilute HCl or Na₂CO₃ to release pure ketone.[2]
References
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[2] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[2] The Journal of Organic Chemistry, 52(12), 2559-2562.[2] Link[1]
Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946).[2] Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.[2] Link[1]
Eliel, E. L., & Rerick, M. N. (1960).[2] Conformational Analysis. V. The Reduction of Cyclohexanones with Lithium Aluminum Hydride. Journal of the American Chemical Society, 82(6), 1367-1372.[2] Link[1]
Technical Support Center: Stereoselectivity in 3-Methylcyclohexanone Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for stereoselective synthesis involving 3-methylcyclohexanone. This guide is designed for researchers, medicinal chemists, and pro...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective synthesis involving 3-methylcyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemical outcomes with this versatile chiral building block. The inherent chirality and conformational dynamics of 3-methylcyclohexanone present unique challenges and opportunities in asymmetric synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction protocols.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses core principles that govern stereoselectivity in reactions with 3-methylcyclohexanone. A solid grasp of these concepts is the first step toward troubleshooting and rational design.
Q1: What are the primary factors controlling the stereochemical outcome of nucleophilic additions to 3-methylcyclohexanone?
A1: The stereoselectivity of nucleophilic additions to the carbonyl group of 3-methylcyclohexanone is a classic problem in stereochemistry, governed by a delicate interplay of several factors:
Conformational Preference: 3-Methylcyclohexanone exists as a mixture of two rapidly interconverting chair conformations. The conformer with the methyl group in the more stable equatorial position is significantly favored over the one with the methyl group in the sterically hindered axial position.[1] For methylcyclohexane, this equilibrium favors the equatorial conformer by a ratio of approximately 95:5, which translates to a stability difference of about 1.74 kcal/mol.[1] Your reaction's outcome is predominantly dictated by the reactivity of this major, more stable conformer.
Trajectory of Nucleophilic Attack: A nucleophile can approach the planar carbonyl carbon from two distinct faces:
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial alcohol.
Equatorial Attack: The nucleophile approaches from the side of the ring, along the "equator." This results in the formation of an axial alcohol.[2][3][4][5]
Steric Hindrance: The existing ring structure and the C3-methyl group create a biased steric environment. The axial hydrogens at C2 and C6 hinder the equatorial trajectory, while the axial hydrogens at C3 and C5 can impede the axial trajectory. The C3-methyl group, when equatorial, primarily adds steric bulk that discourages the equatorial approach of the nucleophile.
Stereoelectronic Effects: These are subtle but powerful electronic factors that influence the transition state energy. According to models like the Felkin-Anh model , the nucleophile preferentially attacks anti-periplanar to the largest group on the adjacent alpha-carbon to minimize steric interactions in the transition state.[6][7][8] While originally developed for acyclic systems, its principles regarding transition state stabilization are relevant. Additionally, Cieplak's model suggests that stabilization can occur through electron donation from adjacent C-H bonds into the forming carbon-nucleophile σ* orbital, which can favor axial attack.[2][9]
The final diastereomeric ratio of the product is determined by the relative energy of the transition states for axial versus equatorial attack.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is dedicated to solving specific problems you may encounter in the lab.
Problem Area 1: Poor Diastereoselectivity in Nucleophilic Additions
A2: This is a classic challenge where the outcome is highly dependent on the steric bulk of the hydride source. Sodium borohydride (NaBH₄) is a relatively small nucleophile and is therefore sensitive to both steric and stereoelectronic effects, often resulting in modest selectivity. To improve this, you must choose a reagent that exaggerates the energy difference between the axial and equatorial attack pathways.
The Causality: Small nucleophiles (like LiAlH₄ or NaBH₄) can often approach from the more hindered axial direction to avoid torsional strain, leading to the equatorial alcohol (trans product).[5] Conversely, very bulky nucleophiles are sterically prevented from the axial approach and are forced to attack from the less hindered equatorial face, yielding the axial alcohol (cis product).[5][10]
Troubleshooting Protocol:
Select the Right Reagent for the Desired Isomer:
To favor the trans isomer (equatorial -OH): Use a sterically undemanding hydride reagent. While NaBH₄ gives mixtures, its selectivity can sometimes be improved by running the reaction at very low temperatures (-78 °C).
To favor the cis isomer (axial -OH): Use a sterically demanding hydride reagent. The "Selectride" family of reagents is designed for this purpose.
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally increases diastereoselectivity by making the reaction more sensitive to small differences in activation energy.
Solvent: The choice of solvent can influence the aggregation state and reactivity of the hydride reagent, which can modestly affect selectivity.
Data for 4-tert-butylcyclohexanone is shown as a well-documented analogue illustrating the principle of steric control.
Workflow: Selecting a Reducing Agent for Diastereocontrol
Caption: Decision workflow for selecting the appropriate reducing agent.
Problem Area 2: Low Enantioselectivity in Asymmetric Reactions
A3: Low enantioselectivity in organocatalyzed reactions points to an ineffective transfer of chirality from the catalyst to the transition state. This can be due to an inappropriate catalyst, suboptimal reaction conditions, or a competing uncatalyzed background reaction. Asymmetric organocatalysis has become a cornerstone for these transformations because it avoids metals and often uses mild conditions.[11][12]
The Causality: Chiral organocatalysts, such as proline derivatives, react with the ketone to form a chiral enamine intermediate. This enamine is the active nucleophile, and the bulky chiral scaffold of the catalyst blocks one face of the enamine, forcing the electrophile to attack from the less hindered face.[13] The efficiency of this facial blocking determines the enantioselectivity.
Troubleshooting Protocol:
Catalyst Screening: The "no-one-size-fits-all" rule is paramount. The steric and electronic properties of the catalyst must be matched to the substrate.
Primary Amine Catalysts (e.g., Proline): Often effective, but substitution on the pyrrolidine ring can dramatically alter selectivity.
Secondary Amine Catalysts (e.g., Diarylprolinol Silyl Ethers): These are often more effective as they create a more defined and sterically hindered chiral environment.[13]
Thiourea-based Catalysts: These act as bifunctional catalysts, activating the electrophile via hydrogen bonding while the amine part forms the enamine.
Solvent Effects: The solvent can influence catalyst solubility, aggregation, and the stability of the transition state. Screen a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, DMSO). Some reactions even show remarkable rate and selectivity enhancements in water or brine.[14]
Additive/Co-catalyst Screening: Acids or bases are often used as additives.
Acid Additives: A weak acid can facilitate the turnover-limiting hydrolysis of the resulting iminium ion.
Base Additives: A non-nucleophilic base may be required in some catalytic cycles.[13]
Temperature and Concentration:
Temperature: As with diastereoselectivity, lowering the temperature is a powerful tool for enhancing enantioselectivity.
Concentration: Reactions are often run at high concentrations to favor the bimolecular catalytic pathway over any unimolecular decomposition or background reactions.
This protocol is a representative example based on established methodologies.
Preparation: To a flame-dried vial under an inert atmosphere (Argon), add the chiral organocatalyst (e.g., (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 mmol, 10 mol%).
Reagent Addition: Add the Michael acceptor (e.g., nitrostyrene, 1.0 mmol) and the solvent (e.g., Toluene, 2.0 mL). Stir the solution for 5 minutes.
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or GC-MS. Typical reaction times can range from 24 to 72 hours.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification & Analysis: Purify the residue by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC-MS analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Problem Area 3: Controlling Stereochemistry with Chiral Auxiliaries
A4: When catalytic methods fail or are not applicable, a chiral auxiliary offers a powerful, stoichiometric approach. A chiral auxiliary is an optically active group that you temporarily attach to your substrate. It then directs a subsequent reaction to occur diastereoselectively. Finally, the auxiliary is cleaved off, revealing an enantiomerically enriched product.[15][16][17]
The Causality: The auxiliary works by creating a rigid, chiral environment around the reaction center. For alpha-alkylation, you would first convert the 3-methylcyclohexanone into a chiral enamine or imine using a chiral amine auxiliary. The bulky auxiliary physically blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face.
Workflow: Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Key Considerations for Using Auxiliaries:
Attachment/Cleavage: The conditions for attaching and removing the auxiliary must be high-yielding and not cause racemization of the product or the auxiliary.[16]
Diastereoselectivity: The auxiliary must induce a high level of diastereoselectivity in the key bond-forming step.
Recovery: For the method to be cost-effective and sustainable, the auxiliary should be recoverable in high yield and purity for reuse.[18]
Commonly used auxiliaries for ketone alkylations include SAMP/RAMP hydrazines, which provide excellent stereocontrol.
References
Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications (RSC Publishing). Available at: [Link]
3-Methylcyclohexanone | C7H12O | CID 11567. PubChem. Available at: [Link]
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. Available at: [Link]
D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link]
Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. Available at: [Link]
Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.. Available at: [Link]
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Available at: [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. Available at: [Link]
Nucleophilic addition reaction to carbonyl group. YouTube. Available at: [Link]
Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]
Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. ResearchGate. Available at: [Link]
Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids... PMC - NIH. Available at: [Link]
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of Rochester. Available at: [Link]
Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. Available at: [Link]
Ch3 - Substituted Cyclohexanes. University of Calgary. Available at: [Link]
felkin-ahn and cram chelate. University of Wisconsin-Madison. Available at: [Link]
Stereoelectronic control in addition of nucleophiles to an amidinium ion. PubMed. Available at: [Link]
strategies to prevent polymerization of reagents in 3-methylcyclohexanone synthesis
Technical Support Center: 3-Methylcyclohexanone Synthesis Strategies for Polymerization Prevention & Process Optimization User Interface: Select Your Issue Welcome to the Technical Support Center. Please select the modul...
Context: The primary precursor, 2-cyclohexen-1-one , is an
-unsaturated ketone. It is a potent Michael acceptor and prone to radical polymerization and dimerization upon exposure to light, heat, or base.
Q: How do I prevent the starting material (2-cyclohexen-1-one) from polymerizing before the reaction even starts?
A: You must control three vectors: Radical initiation, Autoxidation, and Acid/Base catalysis.
Parameter
Recommended Protocol
Mechanism of Failure
Storage Temp
-20°C (Long term) / 4°C (Active use)
Heat promotes thermal dimerization (Diels-Alder type) and radical generation.
Atmosphere
Argon or Nitrogen (sparged)
Oxygen forms peroxides at the -position, initiating radical polymerization chains.
Stabilizers
MEHQ (4-Methoxyphenol) or BHT (100-200 ppm)
Scavenges free radicals formed during storage. Note: Must be removed via filtration through a short plug of basic alumina before use if interfering with sensitive catalysts.
Context: The most common synthesis involves the conjugate addition of a methyl group (via Organocuprates) to 2-cyclohexen-1-one.
The Risk: The intermediate formed is a lithium enolate .[1] If this enolate is too warm or the concentration of unreacted enone is too high, the enolate will act as a nucleophile and attack the starting material, initiating an anionic polymerization chain (Michael Addition Polymerization).
Q: My reaction mixture turned into a viscous sludge/tar. What happened?
A: You likely experienced "Runaway Enolate Polymerization." This occurs when the rate of reagent addition exceeds the rate of complexation, or the temperature is too high.
Protocol to Prevent Polymerization:
Reagent Selection: Use Lithium Dimethylcuprate (
) (Gilman Reagent) instead of Methyl Grignard (). Grignards favor 1,2-addition (hard nucleophile) and are more aggressive, leading to higher polymerization rates.
Temperature Control: The internal reaction temperature must remain below -40°C during addition.
Why? At
, the lithium enolate intermediate has sufficient energy to overcome the activation barrier for attacking a second molecule of 2-cyclohexen-1-one.
Addition Rate: Add the enone to the cuprate slowly (dropwise over 30-60 mins).
Why? This ensures the concentration of free enone is always near zero relative to the cuprate, preventing the enolate-enone collision required for polymerization.
Q: Can I use 3-methylcyclohexanol oxidation instead?
A: Yes, but it trades polymerization risk for over-oxidation risk.
Risk: Cr(VI) reagents (Jones Reagent) can cleave the ring if not controlled.
Prevention: Use PCC (Pyridinium Chlorochromate) in DCM at 0°C. PCC is milder and stops cleanly at the ketone stage without promoting aldol condensation (polymerization) of the product.
Module 3: Workup & Quenching
Context: The "Living" Enolate Hazard. Even if the reaction runs perfectly at -78°C, the moment you warm it up for workup, the dormant enolates can wake up and polymerize remaining starting material.
Q: The reaction looked clear at -78°C, but turned black upon adding water. Why?
A: An exothermic quench generated local hot spots. The base generated (LiOH) catalyzed aldol condensation of your product.
The "Cold Quench" Protocol:
Do NOT add water directly to the -78°C mixture.
Add Saturated Ammonium Chloride (
) solution slowly while maintaining the cooling bath.
buffers the pH. It protonates the enolate immediately to form the neutral ketone (3-methylcyclohexanone) and traps the lithium alkoxides without generating strong hydroxide bases that catalyze aldol polymerization.
Warm Slowly: Only remove the cooling bath after the quench is complete and the mixture is well-stirred.
Visualizing the Critical Control Points
The following diagram illustrates the Michael Addition workflow with specific "STOP" points where polymerization risks are highest.
Caption: Workflow for 3-methylcyclohexanone synthesis highlighting critical control points (Red Diamonds) to prevent polymerization.
FAQ & Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Product is a dark, viscous oil
Anionic Polymerization of starting material.
Reduce Addition Rate: Ensure enone is the limiting reagent locally. Lower Temp: Run at -78°C.
Low yield, recovered starting material
Enolate Quenching Failure or 1,2-Addition .
Use Gilman Reagent () instead of Grignard. Ensure reagents are anhydrous.
Solid precipitate forms during addition
Copper aggregates (Normal) or Polymer crash-out .
If precipitate is yellow/orange (Cu), it is normal. If gummy white/brown, it is polymer. Add TMSCl (Trimethylsilyl chloride) to trap enolate as silyl enol ether, preventing polymerization.
Starting material turned yellow in bottle
Autoxidation/Dimerization during storage.
Distill 2-cyclohexen-1-one under reduced pressure before use. Store under Argon.
References
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 31, 2026, from [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved January 31, 2026, from [Link]
Technical Support Center: Catalyst Deactivation in 3-Methylcyclohexanone Synthesis
Introduction Welcome to the Technical Support Center for the synthesis of 3-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for the synthesis of 3-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic hydrogenation, typically of m-cresol, to produce 3-methylcyclohexanone and are encountering challenges with catalyst performance and longevity.
The catalytic hydrogenation of m-cresol is a cornerstone reaction, but it is not without its complexities. One of the most significant economic and operational hurdles is the deactivation of the heterogeneous catalyst (commonly Palladium or Platinum-based).[1][2] A decline in catalyst activity not only reduces yield and slows down production but can also negatively impact selectivity, leading to a complex product mixture and increased purification costs.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, address, and prevent common catalyst deactivation issues. Our approach is built on explaining the causal mechanisms behind deactivation, empowering you to make informed decisions in your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity
This section is structured to address specific symptoms observed during the synthesis of 3-methylcyclohexanone.
Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion
This is the most common symptom of catalyst deactivation. The underlying cause can be one or a combination of several mechanisms. The following workflow provides a systematic approach to diagnosis and resolution.
Caption: Troubleshooting workflow for low conversion rates.
A. Potential Cause: Catalyst Poisoning
Explanation: Poisoning occurs when molecules strongly chemisorb onto the catalyst's active sites, rendering them inaccessible to the reactants.[3][4][5] This is a frequent issue in hydrogenation, as feedstocks derived from industrial sources can contain trace impurities. For noble metal catalysts like Palladium and Platinum, compounds containing sulfur, nitrogen, and heavy metals are potent poisons.[6][7][8][9]
Diagnostic Clues:
A sharp, often immediate, drop in activity, especially after introducing a new batch of reactant or solvent.
X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Spectroscopy (EDS) analysis of the spent catalyst reveals the presence of elements like S, P, or Pb.[6][10]
Troubleshooting & Mitigation Steps:
Feedstock Purification: Ensure the m-cresol reactant, solvent, and hydrogen gas are of high purity.[4][8] Pre-treating the liquid feed by passing it through an activated carbon or alumina bed can remove many common poisons.
Use a Guard Bed: Before the main reactor, install a small, sacrificial bed of catalyst or a suitable adsorbent (like ZnO for sulfur compounds) to capture poisons before they reach the primary catalyst bed.[5][7][8]
Catalyst Modification: Incorporating a second metal or promoters can enhance poison resistance.[3] For example, in some systems, ZnO is added to the catalyst formulation to trap sulfur.[7]
B. Potential Cause: Coking / Fouling
Explanation: Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks active sites and pores.[11] In the hydrogenation of m-cresol, high temperatures or low hydrogen pressure can promote side reactions, leading to the formation of polymeric or aromatic species that deposit as coke.[12][13] Fouling is a similar process involving the adsorption of high molecular weight byproducts.[14]
Diagnostic Clues:
A gradual decline in catalyst activity over time.[12]
An increase in pressure drop across a fixed-bed reactor.
Thermogravimetric Analysis (TGA) of the spent catalyst shows significant weight loss upon heating in air, corresponding to the combustion of carbon deposits.[9][10]
Troubleshooting & Mitigation Steps:
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature can decrease the rate of coke-forming side reactions.[8][11]
Hydrogen Pressure: Increasing the hydrogen partial pressure can suppress coke formation by favoring hydrogenation pathways and inhibiting polymerization.[15]
Catalyst Regeneration: Coking is often a reversible cause of deactivation. The catalyst's activity can frequently be restored by a controlled burnout of the coke.[12] See the Experimental Protocols section for a detailed regeneration procedure.
C. Potential Cause: Sintering (Thermal Degradation)
Explanation: Sintering is the agglomeration of small metal nanoparticles on the support into larger ones at elevated temperatures.[1][9][16] This process leads to an irreversible decrease in the number of active surface sites and, consequently, a loss of catalytic activity. The support material itself can also undergo thermal degradation, which may lead to the collapse of its pore structure.[17]
Diagnostic Clues:
An irreversible loss of activity that cannot be restored by regeneration methods aimed at removing coke or poisons.
Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) analysis shows an increase in the average metal particle size of the spent catalyst compared to the fresh one.[9][10]
Troubleshooting & Mitigation Steps:
Control Reaction Temperature: Avoid excessively high operating temperatures. Run temperature-screening experiments to find the optimal balance between reaction rate and catalyst stability.
Select a Thermally Stable Support: The choice of support material is critical. Materials like titania or stabilized alumina can offer better thermal stability than standard activated carbon under certain conditions.
Improve Metal-Support Interaction: Strong interactions between the metal nanoparticles and the support can anchor the particles and inhibit their migration and agglomeration.
D. Potential Cause: Metal Leaching
Explanation: Leaching is the dissolution of the active metal component from the solid support into the liquid reaction medium.[9][18] This results in a permanent and irreversible loss of catalyst. Leaching can be promoted by acidic or basic conditions, the presence of complexing agents in the reaction mixture, or the solvent itself.[19][20][21]
Diagnostic Clues:
Permanent loss of activity.
Inductively Coupled Plasma (ICP-MS or ICP-OES) analysis of the reaction mixture after filtering out the catalyst reveals the presence of the active metal (e.g., Palladium) in the solution.[9]
The reaction may continue at a low rate even after the heterogeneous catalyst is filtered out, indicating catalysis by a homogeneous leached species.
Troubleshooting & Mitigation Steps:
Optimize Reaction Conditions: Use the mildest possible conditions (temperature, pressure) that still afford a reasonable reaction rate.
Solvent Selection: The polarity and coordinating ability of the solvent can influence leaching. Screen alternative solvents if leaching is suspected.
Catalyst Design: Covalently tethering the metal complex to the support via ligands can significantly reduce leaching compared to simple impregnation methods.[22] Adding protectants like certain organic acids can sometimes suppress leaching by competitively adsorbing on the metal surface.[19]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in m-cresol hydrogenation?
A1: The four primary deactivation mechanisms are poisoning , coking/fouling , sintering , and metal leaching .[1][9][14]
Poisoning is caused by strong chemisorption of impurities (e.g., sulfur) on active sites.[6]
Coking involves the physical blockage of sites by carbonaceous deposits.[11][12]
Sintering is the thermal agglomeration of metal particles, which reduces the active surface area.[1]
Leaching is the dissolution of the active metal into the reaction solution.[18][23]
Caption: The four main pathways of catalyst deactivation.
Q2: How can I proactively prevent catalyst deactivation?
Rigorous Feed Purification: This is the most critical step to prevent poisoning.[3]
Process Optimization: Operate at the lowest effective temperature to minimize sintering and coking.[11] Ensure sufficient hydrogen pressure to inhibit coke formation.
Careful Catalyst Selection: Choose a catalyst and support known for stability under your reaction conditions. For example, some supports offer better thermal stability or stronger metal-support interactions to prevent sintering and leaching.[24][25]
Reactor Design: Ensure good mixing and heat transfer to avoid "hot spots" that can accelerate thermal degradation and coking.
Q3: Can I regenerate my deactivated catalyst?
A3: It depends on the deactivation mechanism.
Yes, for Coking/Fouling: Deactivation by carbon deposition is often reversible through controlled oxidation (calcination) followed by re-reduction.[12][14][26] Solvent washing can also be effective for removing soluble organic foulants.[14][27]
Sometimes, for Poisoning: Reversible poisoning, where the poison is weakly bound, can sometimes be reversed by thermal treatment or washing.[4] However, strong chemisorption, such as from sulfur, often leads to irreversible deactivation.[7]
No, for Sintering and Leaching: These mechanisms involve a physical change or loss of the active material and are generally considered irreversible.[1][9][23]
Q4: Does the catalyst support material matter for stability?
A4: Absolutely. The support is not just an inert carrier; it plays a crucial role in catalyst stability.
Metal-Support Interaction: Strong interactions can anchor metal particles, preventing sintering and leaching.[24]
Thermal Stability: The support must be stable at the reaction temperature. For example, carbon supports can be oxidized at elevated temperatures, a process that can be catalyzed by the metal itself.[17]
Surface Chemistry: The acidity or basicity of the support can influence reaction pathways, potentially affecting selectivity and the formation of coke precursors.[24]
Experimental Protocols
Protocol 1: Regeneration of a Coked Palladium-on-Carbon (Pd/C) Catalyst
This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by carbon deposition (coking). Caution: This procedure involves high temperatures and flammable gases. Always work in a well-ventilated fume hood and follow all institutional safety protocols.
Objective: To remove carbonaceous deposits from the catalyst surface via controlled oxidation and restore catalytic activity by subsequent reduction.
Methodology:
Catalyst Recovery and Washing:
a. After the reaction, separate the catalyst from the product mixture by vacuum filtration.
b. Wash the recovered catalyst thoroughly with a solvent (e.g., toluene or the reaction solvent) to remove any adsorbed organic species. This can be done by creating a slurry, stirring, and filtering, repeating 3-4 times.[14]
c. Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 80-100°C) for several hours until a fine, free-flowing powder is obtained.
Oxidative Treatment (Calcination):
a. Place the dried, spent catalyst into a ceramic boat and position it in the center of a tube furnace.
b. Begin flowing an inert gas (e.g., Nitrogen, 50-100 sccm) through the tube.
c. Slowly ramp the temperature to 120°C and hold for 30 minutes to drive off any residual moisture.
d. Introduce a diluted air stream (e.g., 2-5% O₂ in N₂) into the furnace. CRITICAL: Do not use pure air initially, as the rapid combustion of coke can generate a thermal runaway and sinter the catalyst.
e. Slowly ramp the temperature to 350-450°C (a typical range, but may require optimization) at a rate of 2-5°C/min.[14]
f. Hold at the target temperature for 2-4 hours, or until CO₂ evolution (monitored by an off-gas analyzer) ceases.
g. Switch the gas flow back to pure inert gas and cool the furnace to room temperature.
Re-reduction:
a. Once at room temperature, switch the gas flow from inert gas to a reducing gas mixture (e.g., 5-10% H₂ in N₂).
b. Slowly ramp the temperature to the desired reduction temperature (typically 200-300°C for Pd/C) at a rate of 5°C/min.
c. Hold at this temperature for 2-4 hours to ensure the palladium oxide formed during calcination is fully reduced back to metallic palladium.[26]
d. Cool the catalyst to room temperature under the reducing gas flow or an inert gas flow.
e. The regenerated catalyst is now ready for use. It should be stored under an inert atmosphere.
a comparative study of synthetic methodologies for 3-methyl-2-cyclohexenone
[1] Executive Summary 3-Methyl-2-cyclohexenone (CAS: 1193-18-6) is a pivotal enone building block used extensively in the synthesis of terpenes, steroids, and pheromones. Its structural versatility arises from the conjug...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Methyl-2-cyclohexenone (CAS: 1193-18-6) is a pivotal enone building block used extensively in the synthesis of terpenes, steroids, and pheromones. Its structural versatility arises from the conjugate acceptor capability (Michael addition) and the reactive carbonyl group.
This guide evaluates three distinct synthetic pathways:
The Industrial Standard: Birch Reduction of 3-Methylanisole.
The Classical Condensation: Hagemann’s Ester Decarboxylation.
The Precision Route: Regioselective Dehydrogenation (Saegusa-Ito).
Verdict: For kilogram-scale production, the Birch Reduction offers the highest throughput and lowest material cost. For laboratory-scale preparation where purity and mild conditions are paramount, the Saegusa-Ito Oxidation is superior, provided the regiochemistry is controlled.
Method A: The Industrial Standard (Birch Reduction)
Best For: Large-scale manufacturing, low cost.
Mechanism & Rationale
The partial reduction of aromatic rings using dissolving metals (Li or Na) in liquid ammonia provides a direct entry to 1,4-cyclohexadienes. Starting from 3-methylanisole, the electron-donating methoxy group directs the reduction to the 2,5-positions (relative to the substituent). Subsequent acidic hydrolysis cleaves the enol ether and isomerizes the double bond into conjugation, yielding 3-methyl-2-cyclohexenone.
Experimental Protocol
Note: This reaction involves cryogenic liquids and pyrophoric metals. Conduct in a dedicated fume hood.
Reagents:
3-Methylanisole (1.0 equiv)
Lithium metal (2.4 equiv)
Liquid Ammonia (Solvent)
Ethanol (Proton source, 2.5 equiv)
Hydrochloric acid (6M)
Workflow:
Condensation: Condense anhydrous ammonia (~500 mL per 0.1 mol substrate) into a 3-neck flask at -78°C equipped with a dry ice condenser.
Dissolution: Add 3-methylanisole and ethanol to the liquid ammonia.
Reduction: Add lithium wire in small pieces. The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons. Stir for 2 hours.
Quench: Carefully add solid ammonium chloride to quench excess lithium until the blue color fades.
Evaporation: Allow ammonia to evaporate overnight under a stream of nitrogen.
Hydrolysis: Dissolve the residue in THF/Water (1:1) and treat with 6M HCl. Stir at reflux for 1 hour to effect hydrolysis and isomerization.
Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4, and distill under reduced pressure.
Key Causality: The use of ethanol as a proton source during reduction prevents over-reduction to the cyclohexane ring. The acid reflux step is critical; without it, the product remains as the unconjugated ketone or enol ether.
Method B: The Classical Condensation (Hagemann’s Ester)
Best For: Academic labs, avoiding cryogenic conditions.
Mechanism & Rationale
This route utilizes the condensation of ethyl acetoacetate with formaldehyde to form Hagemann’s ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate).[1] While reliable, the final step requires a harsh decarboxylation to remove the ester group and yield the target enone.
Experimental Protocol
Reagents:
Ethyl acetoacetate (2.0 equiv)
Formaldehyde (37% aq. solution, 1.0 equiv)
Piperidine (Catalyst)
Sulfuric acid (10% aq)
Workflow:
Knoevenagel Condensation: Mix ethyl acetoacetate and formaldehyde with catalytic piperidine at 0°C. The intermediate methylene-bis-acetoacetate forms.
Cyclization: Heat the intermediate to induce intramolecular aldol condensation, forming Hagemann's ester.[1]
Hydrolysis/Decarboxylation: Reflux Hagemann's ester in 10% H2SO4 for 6-10 hours. The acid catalyzes both the ester hydrolysis and the subsequent decarboxylation of the
-keto acid.
Purification: Steam distillation is often effective for isolating the volatile enone from the tarry polymeric byproducts common in this reaction.
Key Causality: The decarboxylation is the rate-limiting step. Incomplete reaction leads to inseparable mixtures of ester and enone. Monitoring CO2 evolution is a practical way to gauge reaction progress.
Method C: Precision Route (Saegusa-Ito Oxidation)
Best For: Late-stage functionalization, high purity, small scale.
Mechanism & Rationale
Direct dehydrogenation of 3-methylcyclohexanone. The challenge here is regioselectivity. 3-Methylcyclohexanone can form two enolates: the kinetic (less substituted,
) and the thermodynamic (more substituted, ). The Saegusa oxidation preserves the regiochemistry of the silyl enol ether. Therefore, thermodynamic control during enol silane formation is required to target 3-methyl-2-cyclohexenone.
Benzoquinone (Re-oxidant, optional for catalytic Pd)[4]
Workflow:
Thermodynamic Enolization: Treat 3-methylcyclohexanone with TMSCl, NaI, and Et3N in acetonitrile at reflux. This favors the formation of the more substituted silyl enol ether (C1-C2 double bond).
Workup 1: Rapidly wash with cold NaHCO3 and concentrate. Do not use acidic workup as the silyl ether is labile.
Oxidation: Dissolve the crude silyl enol ether in DMSO or acetonitrile. Add Pd(OAc)2. Stir at room temperature for 3-6 hours.
Isolation: Filter through a pad of celite to remove Pd black. Dilute with water and extract.
Key Causality: Using LDA at -78°C would generate the kinetic enolate, leading to the wrong isomer (5-methyl-2-cyclohexenone). The NaI/Et3N system promotes equilibration to the thermodynamic product before trapping.
Comparative Analysis
The following table contrasts the three methodologies based on experimental data and process metrics.
Metric
Birch Reduction
Hagemann's Ester
Saegusa-Ito Oxidation
Starting Material
3-Methylanisole
Ethyl Acetoacetate
3-Methylcyclohexanone
Step Count
2 (Reduction + Hydrolysis)
3 (Condensation + Cycliz. + Decarb.)
2 (Enolization + Oxidation)
Typical Yield
80 - 85%
55 - 65%
75 - 90%
Atom Economy
High
Low (Loss of CO2 & EtOH)
Moderate (Loss of TMS & H2)
Scalability
Excellent (Industrial)
Good
Poor (Pd cost, chromatography)
Key Hazard
Liquid NH3, Lithium
Acid reflux, CO2 pressure
Heavy metals (Pd)
Purity Profile
Isomers possible
Polymeric impurities common
Very High (Regiocontrolled)
Visualizing the Synthetic Landscape[1]
Figure 1: Strategic overview of synthetic pathways to 3-methyl-2-cyclohexenone. Colors indicate distinct chemical strategies: Reduction (Green), Condensation (Red), and Oxidation (Yellow).
Expert Recommendations
For Drug Discovery (Gram Scale): Use Method C (Saegusa) . The ability to start from commercially available 3-methylcyclohexanone and obtain a clean product without distillation makes it ideal for high-throughput synthesis.
For Process Development (Multi-Kilo): Adopt Method A (Birch) . Despite the safety requirements of liquid ammonia, the cost-per-gram is significantly lower than palladium-mediated routes, and the purification is straightforward distillation.
Green Chemistry Alternative: If heavy metals and cryogenic ammonia are restricted, Method B remains a viable, albeit lower yielding, "metal-free" alternative.
References
Organic Syntheses , Coll.[5] Vol. 7, p.368 (1990); Vol. 61, p.59 (1983). Alkylation of the Anion from Birch Reduction of o-Anisic Acid. [Link][5]
Organic Syntheses , Coll. Vol. 5, p.767 (1973); Vol. 45, p.70 (1965). Preparation of Hagemann's Ester and derivatives. [Link]
Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry, 43(5), 1011–1013. [Link]
Stahl, S. S., et al. (2011). Pd-Catalyzed Aerobic Dehydrogenation of Cyclohexanones. Journal of the American Chemical Society, 133(37), 14538–14541. [Link]
Structural Validation of 3-Methylcyclohexanone: A Comparative Spectroscopic Guide
Executive Summary 3-Methylcyclohexanone (CAS: 591-24-2) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates. Its structural validation is frequently complicated by the presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylcyclohexanone (CAS: 591-24-2) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates. Its structural validation is frequently complicated by the presence of regioisomers (2-methylcyclohexanone and 4-methylcyclohexanone) formed during hydrogenation or oxidation sequences.
This guide provides a self-validating spectroscopic protocol to definitively distinguish 3-methylcyclohexanone from its isomers. Unlike standard data sheets that list peaks in isolation, this document focuses on comparative exclusion logic —demonstrating not just what the signals are, but why they rule out alternative structures.
Part 1: The Isomer Challenge
In synthetic workflows, 3-methylcyclohexanone is often contaminated with its regioisomers. Standard IR is insufficient for differentiation due to the structural similarity of the cyclic ketone core.
Isomer
Symmetry
Chirality
Key Challenge
3-Methylcyclohexanone
Asymmetric
Chiral ()
Target Molecule
2-Methylcyclohexanone
Asymmetric
Chiral ()
-substitution shifts chemical reactivity.
4-Methylcyclohexanone
Symmetric (Plane)
Achiral
Plane of symmetry simplifies NMR spectra.
Part 2: Infrared Spectroscopy (IR) – The Functional Screen
Objective: Confirm cyclic ketone functionality and absence of alcohol/alkene precursors.
Method: FTIR (Neat or KBr).
While IR cannot definitively distinguish the regioisomers, it is the first "gate" in the validation workflow.
Diagnostic Peak: Strong absorption at 1710–1715 cm⁻¹ (C=O stretch).
Exclusion Criteria:
Absence of broad band at 3200–3500 cm⁻¹ (Rules out precursor 3-methylcyclohexanol).
Absence of C=C stretch at 1600–1680 cm⁻¹ (Rules out methylcyclohexene isomers).
Comparative Data:
Compound
C=O Frequency (cm⁻¹)
Fingerprint Nuance
3-Methylcyclohexanone
1712
Complex fingerprint (asymmetric)
| 2-Methylcyclohexanone | 1715 | Slightly higher
due to steric strain |
| 4-Methylcyclohexanone | 1712 | Simpler fingerprint (symmetric) |
Part 3: NMR Strategy – The Definitive Validation
This section details the self-validating logic using Nuclear Magnetic Resonance (
H and C).
The Logic of
-Protons (
H NMR)
The most robust distinction lies in the protons adjacent to the carbonyl group (the
-positions at C2 and C6).
2-Methylcyclohexanone: Has only 3
-protons (One at C2, Two at C6).
3-Methylcyclohexanone: Has 4
-protons (Two at C2, Two at C6).
4-Methylcyclohexanone: Has 4
-protons (Two at C2, Two at C6), but they are chemically equivalent pairs due to symmetry.
Protocol: Integrate the 2.0–2.6 ppm region relative to the methyl doublet.
The Logic of Symmetry (
C NMR & DEPT)
This is the "Smoking Gun" experiment.
Symmetry Count:
4-Methylcyclohexanone possesses a plane of symmetry passing through C1 and C4. This renders C2 equivalent to C6, and C3 equivalent to C5. Result: 5 Carbon Signals.
3-Methylcyclohexanone is asymmetric.[1][2][3][4] Result: 7 Carbon Signals.
2-Methylcyclohexanone is asymmetric. Result: 7 Carbon Signals.
Differentiation of 2- vs. 3-Methyl (DEPT-135):
In 2-Methyl , the C2 carbon is a methine (CH). DEPT Signal: Positive (Up).
In 3-Methyl , the C2 carbon is a methylene (CH
). DEPT Signal: Negative (Down).
Part 4: Comparative Data Summary
The following table synthesizes the critical data points required for validation.
Feature
3-Methylcyclohexanone (Target)
2-Methylcyclohexanone
4-Methylcyclohexanone
C Signal Count
7 Signals
7 Signals
5 Signals (Symmetry)
-Proton Count (H)
4H (Multiplets ~2.0-2.4 ppm)
3H (1H qt + 2H m)
4H (Symmetric multiplets)
DEPT-135 -Carbon
C2 & C6 are CH (Negative)
C2 is CH (Positive)
C2 & C6 are CH (Negative)
Methyl Shift (H)
1.0 ppm (Doublet)
1.1 ppm (Doublet)
0.9 ppm (Doublet)
Part 5: Decision Logic & Visualization
The following diagram illustrates the decision tree for validating the structure based on the experimental data above.
Figure 1: Spectroscopic decision tree for differentiating methylcyclohexanone regioisomers.
Part 6: Experimental Protocol
Sample Preparation
Solvent: Deuterated Chloroform (
) is the standard.
Concentration:
H NMR: 10 mg in 0.6 mL .
C/DEPT: 30–50 mg in 0.6 mL (Higher concentration required for carbon sensitivity).
Reference: TMS (0.00 ppm) or residual
(7.26 ppm for H, 77.16 ppm for C).
Data Acquisition Parameters
Temperature: 298 K (25°C).
Pulse Sequence:
Run standard 1D proton.
Run proton-decoupled
C.
Crucial: Run DEPT-135 (Distortionless Enhancement by Polarization Transfer). Set delay for
Hz.
Analysis Workflow
Check 1710 cm⁻¹ in IR to confirm ketone.
Count
C peaks. If 5, reject batch (4-methyl isomer). If 7, proceed.
Analyze DEPT-135. Look at the region 40–55 ppm (alpha carbons).
If you see a Positive peak (CH) in this region, reject batch (2-methyl isomer).
If you see only Negative peaks (CH
) in this region and a Positive peak (CH) upfield (approx 30-35 ppm), the batch is Validated 3-Methylcyclohexanone .
References
National Institute of Standards and Technology (NIST). 3-Methylcyclohexanone Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3660 (3-Methylcyclohexanone). Available at: [Link]
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for DEPT logic). Available at: [Link]
A Tale of Two Isomers: An In-Depth Comparative Guide to the Organoleptic Properties of 3-Methylcyclohexanone and 4-Methylcyclohexanone
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay between molecular structure and sensory perception is paramount. This guide provides a comprehensive compar...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay between molecular structure and sensory perception is paramount. This guide provides a comprehensive comparison of the organoleptic properties of two closely related isomers: 3-methylcyclohexanone and 4-methylcyclohexanone. While differing only in the position of a single methyl group, these compounds present remarkably distinct sensory profiles, offering a compelling case study in structure-activity relationships. This document synthesizes publicly available data with established scientific principles to provide an in-depth analysis, complete with experimental methodologies and visual aids to facilitate a deeper understanding.
Introduction: The Subtle Shift with Profound Sensory Consequences
3-Methylcyclohexanone and 4-methylcyclohexanone are cyclic ketones that share the same molecular formula (C₇H₁₂O) and molecular weight.[1][2] However, the seemingly minor variation in the placement of the methyl group on the cyclohexanone ring results in a dramatic divergence in their perceived smell and taste. This guide will explore these differences, delving into their distinct organoleptic profiles, the scientific underpinnings of these variations, and the methodologies used to characterize them. Both compounds are recognized as flavoring agents and have been evaluated for safety by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][3][4]
Organoleptic Profile: A Head-to-Head Comparison
The sensory attributes of 3-methylcyclohexanone and 4-methylcyclohexanone are strikingly different, highlighting the high degree of specificity in olfactory and gustatory receptors.
3-Methylcyclohexanone: A Profile of Minty and Camphorous Notes
3-Methylcyclohexanone is consistently described with descriptors that evoke a sense of coolness and herbal pungency.
Odor: The primary odor characteristics are sweet, minty, and camphorous .[5] It is also described as having medicinal and acetone-like undertones.[6] Its aromatic profile makes it a valuable ingredient in the fragrance and flavor industry, particularly in the creation of mint and fruit flavors.[5]
Taste: The taste profile aligns with its odor, being predominantly camphoraceous .
4-Methylcyclohexanone: An Earthy and Animalic Character
In stark contrast, 4-methylcyclohexanone presents a much earthier and more complex sensory experience.
Odor: The odor is characterized as musty and animalic .[7] This unique profile is utilized by perfumers and flavorists to impart specific nuances in fragrances and food flavorings.
Taste: The taste of 4-methylcyclohexanone is also described as animal and musty .
The following table summarizes the key organoleptic descriptors for each isomer:
Organoleptic Property
3-Methylcyclohexanone
4-Methylcyclohexanone
Primary Odor Descriptors
Sweet, Minty, Camphorous, Medicinal, Acetone-like
Musty, Animalic
Primary Taste Descriptors
Camphoraceous
Animal, Musty
The Science Behind the Senses: A Glimpse into Structure-Activity Relationships
The shape of a molecule is a critical determinant of its odor. Olfactory receptors are proteins that bind to specific odorant molecules in a lock-and-key fashion. The position of the methyl group in 3-methylcyclohexanone versus 4-methylcyclohexanone alters the overall shape and electron distribution of the molecule. This, in turn, dictates which olfactory receptors it can bind to and with what affinity, ultimately leading to different signals being sent to the brain and interpreted as distinct smells.
The stereochemistry of these molecules can also play a role. For instance, different enantiomers (non-superimposable mirror images) of a chiral molecule can have different odors.[8] While the metabolism of methylcyclohexanone isomers has been studied, indicating that they are reduced in the body to their corresponding methylcyclohexanols, the specific influence of chirality on the initial sensory perception of these ketones warrants further investigation.[9][10]
Quantifying Perception: The Role of Sensory Thresholds
While qualitative descriptors provide a valuable vocabulary for describing sensory experiences, quantitative data in the form of detection and recognition thresholds are essential for a complete scientific understanding. The detection threshold is the minimum concentration of a substance that can be detected, while the recognition threshold is the minimum concentration at which the substance can be identified.
Unfortunately, specific, publicly available odor and taste threshold data for 3-methylcyclohexanone and 4-methylcyclohexanone are scarce. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 20 ppm for a mixture of methylcyclohexanone isomers, but this is a guideline for occupational exposure to prevent adverse health effects and not a measure of sensory perception.[11]
The determination of sensory thresholds is a complex process that can be influenced by the methodology employed and the individual sensitivity of panelists.[12][13] The lack of readily available, standardized threshold data for these specific isomers highlights an area for future research that would be of significant value to the flavor and fragrance industry.
Experimental Methodologies for Organoleptic Analysis
The characterization of the organoleptic properties of compounds like 3- and 4-methylcyclohexanone relies on a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14] In a GC-O system, the effluent from the gas chromatograph is split, with one portion going to a conventional detector (like a mass spectrometer for chemical identification) and the other to a sniffing port where a trained sensory analyst can detect and describe the odor of each separated compound as it elutes.
Experimental Workflow for GC-O Analysis:
Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Sensory Panel Analysis
Sensory panel analysis involves a group of trained individuals who evaluate the organoleptic properties of a substance under controlled conditions. This method is crucial for obtaining reliable and reproducible sensory data.
Key Steps in Sensory Panel Analysis:
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes.
Sample Preparation: The compounds are diluted in a neutral solvent (e.g., water or oil) to appropriate concentrations for evaluation.
Evaluation Protocol: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of various sensory descriptors on a predefined scale.
Data Analysis: The data from the panelists are statistically analyzed to determine the overall sensory profile of the compound.
Logical Flow of a Sensory Panel Study:
Caption: The workflow for a typical sensory panel analysis.
Conclusion
The comparison of 3-methylcyclohexanone and 4-methylcyclohexanone provides a compelling illustration of how minor structural modifications can lead to vastly different sensory outcomes. While 3-methylcyclohexanone is characterized by its refreshing minty and camphorous notes, 4-methylcyclohexanone possesses a distinctively earthy and animalic profile. This divergence underscores the remarkable specificity of the chemical senses.
For researchers and professionals in drug development and related fields, this understanding is not merely academic. Unintended tastes and smells can significantly impact patient compliance and product acceptability. A thorough characterization of the organoleptic properties of new chemical entities is, therefore, a critical aspect of product development. While further research is needed to quantify the sensory thresholds of these specific isomers and to develop detailed QSAR models, the existing qualitative data and the application of established analytical methodologies provide a solid framework for their evaluation and comparison.
References
PubChem Compound Summary for CID 11567, 3-Methylcyclohexanone. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 11525, 4-Methylcyclohexanone. National Center for Biotechnology Information. [Link]
FEMA GRAS assessment of natural flavor complexes: Cinnamomum and Myroxylon-derived flavoring ingredients. Cohen, S. M., et al. (2019). Food and Chemical Toxicology, 134, 110949. [Link]
4-methyl cyclohexanone, 589-92-4. The Good Scents Company. [Link]
Taste perception with age: generic or specific losses in threshold sensitivity to the five basic tastes? Mojet, J., et al. (2001). Chemical Senses, 26(7), 845-860. [Link]
GRAS Substances (GRAS 25). Smith, R. L., et al. (2011). Food Technology, 65(7), 44-71. [Link]
Taste recognition thresholds for the four basic taste modalities. Heath, T. P., et al. (2006). Journal of Neuroscience, 26(40), 10227-10234. [Link]
GRAS Flavor Chemicals-Detection thresholds. Furia, T. E., & Bellanca, N. (1975). Chemical Rubber Company. [Link]
Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults. Mennella, J. A., et al. (2021). Journal of Visualized Experiments, (170), e62469. [Link]
Combined Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on Food Additives (JECFA). [Link]
Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Elliott, T. H., et al. (1965). Biochemical Journal, 95(1), 193-200. [Link]
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Brattoli, M., et al. (2013). Sensors, 13(12), 16759-16800. [Link]
Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Ferreira, V., & Lopez, R. (2015). Comprehensive Analytical Chemistry, 68, 255-288. [Link]
Substances Added to Food (formerly EAFUS). U.S. Food and Drug Administration. [Link]
The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Adams, T. B., et al. (2007). Food and Chemical Toxicology, 45(2), 171-209. [Link]
Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Elliott, T. H., et al. (1965). Biochemical Journal, 95(1), 193-200. [Link]
Genetics of Sensory Thresholds: Variations within Single Individuals in Taste Sensitivity for PTC. Salmon, T. N., & Blakeslee, A. F. (1935). Proceedings of the National Academy of Sciences, 21(2), 78-83. [Link]
4-METHYLCYCLOHEXANONE. Flavor and Extract Manufacturers Association (FEMA). [Link]
Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Brattoli, M., et al. (2014). Chemical Engineering Transactions, 40, 121-126. [Link]
Isomers and odor or nose as stereochemist. Tkaczuk, C., & Rykowski, A. (2015). Chemistry-Didactics-Ecology-Metrology, 20(1-2), 89-98. [Link]
The FEMA GRAS assessment of lactones used as a flavour ingredients. Adams, T. B., et al. (1998). Food and Chemical Toxicology, 36(4), 249-278. [Link]
Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia. van der Schalie, W. H., et al. (2015). Environmental Science & Technology, 49(4), 2217-2224. [Link]
Measurement of Odor Threshold by Triangle Odor Bag Method. Nagata, Y. (2003). Journal of the Japan Society for Atmospheric Environment, 38(4), 189-200. [Link]
Determination of musty-odor compounds in water by gas chromatography-mass spectrometry with a needle-type sample-preparation device. Ueta, I., et al. (2014). Analytical Sciences, 30(10), 979-983. [Link]
Odor Thresholds for Chemicals, 4th edition. American Industrial Hygiene Association. (2021). [Link]
3-methyl cyclohexanone 3-methylcyclohexanone. The Good Scents Company. [Link]
Odor perception and beliefs about risk. Dalton, P. (1996). Chemical Senses, 21(4), 447-458. [Link]
Determination of earthy-musty odors in tap water by gas chromatography‒mass spectrometry with silica solid-phase extraction. Tian, L. L., et al. (2018). Journal of Separation Science, 41(1), 312-319. [Link]
List of 1789 compounds with observations in OA = Odour threshold local.in air (mg/m 3 ). VCF Online. [Link]
NIOSH Pocket Guide to Chemical Hazards - o-Methylcyclohexanone. Centers for Disease Control and Prevention. [Link]
Toxicological evaluation of certain food additives and contaminants. Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1987). WHO Food Additives Series, 21. [Link]
comparing the efficacy of different oxidizing agents for 3-methylcyclohexanol
Executive Summary This guide evaluates the oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone , a fundamental transformation in organic synthesis that presents specific stereochemical and kinetic challenges. We c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone , a fundamental transformation in organic synthesis that presents specific stereochemical and kinetic challenges.
We compare three distinct oxidative methodologies:
Jones Oxidation (Cr(VI)): The historical benchmark for reaction speed and conversion.
TEMPO/Bleach (Anelli Protocol): The modern "Green Chemistry" standard for scale-up.
Dess-Martin Periodinane (DMP): The chemoselective choice for acid-sensitive or high-value substrates.
Key Finding: While Jones Reagent offers the fastest kinetics due to steric acceleration of the axial isomer, TEMPO/Bleach provides the superior balance of safety, cost, and environmental impact for gram-scale synthesis, despite slightly slower kinetics for secondary alcohols.
Technical Context: The Substrate Challenge
To optimize this reaction, one must understand the stereochemical implications of the substrate. 3-Methylcyclohexanol exists typically as a mixture of cis and trans diastereomers.
The Conformation Factor:
Cis-isomer: The methyl (C3) and hydroxyl (C1) groups are both equatorial (diequatorial conformation is thermodynamically favored).
Trans-isomer: To keep the bulky methyl group equatorial, the hydroxyl group assumes the axial position.
Expert Insight (Kinetic Resolution):
In chromic acid oxidations (Jones), the axial alcohol (trans-isomer) oxidizes faster than the equatorial isomer. This is known as the steric acceleration effect . The rate-determining step involves the elimination of the chromate ester; an axial ester relieves 1,3-diaxial strain upon converting to the sp2 hybridized ketone, lowering the activation energy.
Comparative Analysis of Oxidizing Agents
Method A: Jones Reagent (Chromic Acid)
The Benchmark for Speed and Reliability
Mechanism: Formation of a chromate ester followed by E2-type elimination.
Efficacy: High conversion (>95%). Extremely fast.
Drawbacks: Uses Hexavalent Chromium (Cr(VI)), a known carcinogen. Generates toxic heavy metal waste. Highly acidic conditions can cause epimerization of alpha-chiral centers (though less relevant for the C3 methyl, acid-catalyzed aldol side reactions are possible).
Method B: TEMPO / NaOCl (Bleach)
The Green Chemistry Standard
Mechanism: Catalytic cycle involving the oxoammonium species. NaOCl acts as the terminal oxidant, often with KBr as a co-catalyst.
Efficacy: Good conversion (85-92%).
Selectivity: TEMPO oxidizes primary alcohols faster than secondary alcohols. For 3-methylcyclohexanol, reaction times are longer (30-60 mins) compared to Jones (<10 mins).
Green Metrics: High atom economy. Water is the primary solvent/co-solvent. Reagents are cheap and non-toxic.
Method C: Dess-Martin Periodinane (DMP)
The Mild, High-Value Alternative
Mechanism: Ligand exchange on hypervalent iodine followed by intramolecular elimination.
Efficacy: Excellent yield (>95%).
Advantage: Neutral pH. Avoids the toxicity of Chromium and the chlorination risks of Bleach.
Drawbacks: Reagent is expensive and potentially shock-sensitive in solid form. Poor atom economy (high molecular weight oxidant).
Data Summary & Decision Matrix
Metric
Jones Reagent (CrO3/H2SO4)
TEMPO / Bleach (Cat.)
Dess-Martin (DMP)
Yield (Isolated)
92 - 96%
85 - 92%
94 - 98%
Reaction Time
< 15 mins
45 - 90 mins
30 - 60 mins
Atom Economy
Low
High
Very Low
Toxicity
High (Carcinogen)
Low (Irritant)
Low/Moderate
Cost
Low
Very Low
High
pH Conditions
Strongly Acidic
Buffered (pH 8.5-9.5)
Neutral
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the "Green" catalytic cycle of TEMPO compared to the stoichiometric Chromium route.
Figure 1: Comparative Mechanistic Pathways. Note the catalytic nature of the TEMPO route versus the stoichiometric metal waste in the Jones route.
Recommended Experimental Protocols
Protocol A: Green Oxidation (TEMPO/Bleach)
Recommended for general synthesis and scale-up.
Reagents:
3-Methylcyclohexanol (10 mmol, 1.14 g)
TEMPO (0.1 mmol, 15.6 mg, 1 mol%)
KBr (1 mmol, 119 mg, 10 mol%)
NaOCl (Household bleach, ~5-6%, 12-15 mL)
Dichloromethane (DCM) or Ethyl Acetate (for greener solvent)
Step-by-Step:
Setup: In a 100 mL round-bottom flask, dissolve 3-methylcyclohexanol in 20 mL of DCM.
Catalyst Addition: Add the TEMPO and KBr dissolved in 5 mL of water. The mixture will be biphasic; vigorous stirring is critical .
Temperature Control: Cool the mixture to 0–5 °C in an ice bath. Note: The reaction is exothermic. Failure to cool may lead to over-oxidation or chlorination byproducts.
Oxidant Addition: Add the NaOCl solution dropwise via an addition funnel over 15 minutes. Maintain internal temperature <10 °C.
Monitoring: The organic layer should turn orange-red (color of TEMPO radical). As the reaction proceeds, the color may fade to yellow (TEMPO-H).
Quench: Once TLC indicates consumption of starting material (approx. 45-60 min), quench with 10 mL of saturated Na2SO3 (sodium sulfite) solution.
Workup: Separate layers. Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
Protocol B: Jones Oxidation (Micro-Scale Benchmark)
Recommended for analytical standards or <100mg scales.
Reagents:
3-Methylcyclohexanol (1 mmol)
Jones Reagent (Standard 2.67 M solution)
Acetone (Reagent Grade)
Step-by-Step:
Dissolution: Dissolve substrate in 10 mL Acetone. Cool to 0 °C.
Titration: Add Jones reagent dropwise.
Visual Indicator: The solution will initially turn green (Cr3+ formation). Continue adding until a persistent orange/red color (unreacted Cr6+) remains.
Completion: Allow to stir for 10 minutes.
Quench: Add Isopropyl Alcohol (IPA) dropwise. The IPA reacts with excess Cr(VI), turning the solution back to green.
Workup: Decant the acetone solution from the chromium salts (or filter through Celite). Concentrate and partition between ether/water.
Conclusion
For the oxidation of 3-methylcyclohexanol :
Use TEMPO/Bleach if you are working on >1g scale or require an environmentally benign process. The slight decrease in reaction rate compared to Jones is offset by the ease of workup and lack of toxic waste.
Use Jones Reagent only for small-scale analytical preparations where speed is paramount and waste disposal is negligible.
Use DMP if the molecule contains other acid-sensitive functional groups (e.g., acetals, silyl ethers) that would not survive the sulfuric acid in Jones reagent or the potential basicity of the bleach method.
References
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.
Eisenbraun, E. J. (1965). Cyclooctanone (Example of Jones Oxidation Protocol). Organic Syntheses, Coll. Vol. 5, p.310.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Dess, D. B., & Martin, J. C. (1983).[2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
Distinguishing Isomers: A Comparative Analysis of Methylcyclohexanone Mass Spectra
In the landscape of analytical chemistry, the differentiation of structural isomers presents a persistent challenge. For researchers, scientists, and professionals in drug development, the ability to unequivocally identi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of analytical chemistry, the differentiation of structural isomers presents a persistent challenge. For researchers, scientists, and professionals in drug development, the ability to unequivocally identify isomeric compounds is paramount for ensuring product purity, understanding reaction mechanisms, and guaranteeing therapeutic efficacy. This guide provides an in-depth analysis of the mass spectrometric differences between the three primary isomers of methylcyclohexanone: 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone. By delving into the nuances of their fragmentation patterns under electron ionization (EI), this document serves as a practical reference for their differentiation.
The Imperative of Isomer Differentiation
Methylcyclohexanone and its isomers are common intermediates and building blocks in organic synthesis. While sharing the same molecular formula (C₇H₁₂O) and nominal mass (112 Da), their structural arrangements lead to distinct chemical and physical properties.[1][2] Consequently, their behavior in biological systems and chemical reactions can vary significantly. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for isomer characterization.[3] The subtle yet consistent differences in their fragmentation patterns provide the key to their individual identification.
Experimental Protocol: Acquiring High-Fidelity Mass Spectra
To ensure the generation of reproducible and distinct mass spectra, a standardized analytical approach is crucial. The following protocol outlines a robust GC-MS methodology for the analysis of methylcyclohexanone isomers.
Sample Preparation
A dilute solution of each methylcyclohexanone isomer should be prepared in a volatile organic solvent, such as dichloromethane or diethyl ether.[3] A typical concentration is approximately 100 µg/mL. This ensures proper volatilization in the GC inlet and prevents oversaturation of the detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is employed.[3]
Injection : A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system.[3]
GC Column : A non-polar capillary column, such as a DB-5 or equivalent, is recommended for the separation of these isomers based on their boiling points and interactions with the stationary phase.[3]
Oven Temperature Program : A temperature ramp is programmed to ensure adequate separation. An initial temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min is a suitable starting point.[3]
Ionization Mode : Electron Ionization (EI) is the standard mode for generating fragment-rich spectra that are crucial for structural elucidation.[3][4]
Electron Energy : A standard electron energy of 70 eV is utilized to produce consistent and comparable fragmentation patterns, which can be matched against spectral libraries.[3][4]
Mass Analyzer : A quadrupole or time-of-flight mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).[3]
Decoding the Fragmentation: A Comparative Analysis
Upon electron ionization, methylcyclohexanone isomers undergo characteristic fragmentation pathways, primarily driven by the presence of the carbonyl group and the cyclic structure.[5][6] While all three isomers exhibit a molecular ion peak (M⁺•) at m/z 112, the relative abundances of their fragment ions differ significantly, providing a basis for their differentiation.
Key Fragmentation Pathways of Cyclic Ketones
The fragmentation of cyclic ketones is dominated by several key processes:
Alpha-Cleavage : This is a characteristic fragmentation of ketones where the bond between the carbonyl carbon and an adjacent carbon is cleaved.[4] This results in the formation of a resonance-stabilized acylium ion.
Ring Cleavage : Saturated cyclic ketones are known to undergo ring-opening fragmentations, often leading to the loss of small neutral molecules like ethene (C₂H₄).[7]
Mass Spectral Comparison of Methylcyclohexanone Isomers
The following table summarizes the key diagnostic ions and their approximate relative abundances for each isomer, allowing for a direct comparison.
2-Methylcyclohexanone: The mass spectrum of 2-methylcyclohexanone is distinguished by a prominent base peak at m/z 68 .[8][9] This ion is likely formed through a complex rearrangement and fragmentation of the molecular ion. The molecular ion peak at m/z 112 is also relatively abundant.[8][9]
3-Methylcyclohexanone: The hallmark of the 3-methylcyclohexanone spectrum is its base peak at m/z 69 .[10] This fragment is significantly more abundant than in the other two isomers. The molecular ion peak at m/z 112 is present but less intense compared to the 2-isomer.[10]
4-Methylcyclohexanone: The 4-methyl isomer presents a more distributed fragmentation pattern. While it lacks a single dominant base peak like the other isomers, it is characterized by a significant peak at m/z 97 , corresponding to the loss of a methyl group. Additionally, the ion at m/z 56 is notably more pronounced in the 4-isomer compared to the others.
Visualizing the Fragmentation Pathways
To further elucidate the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages leading to the diagnostic ions for each isomer.
Figure 1. Simplified fragmentation pathways for methylcyclohexanone isomers.
Conclusion
The differentiation of methylcyclohexanone isomers via mass spectrometry is a clear demonstration of how subtle structural differences can manifest as distinct fragmentation patterns. By carefully examining the relative abundances of key diagnostic ions, particularly the base peaks at m/z 68 for 2-methylcyclohexanone and m/z 69 for 3-methylcyclohexanone, and the characteristic fragments at m/z 97 and 56 for 4-methylcyclohexanone, analysts can confidently distinguish between these isomers. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists in achieving accurate and reliable isomeric identification, a critical step in various stages of chemical research and development.
References
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanone. PubChem. Retrieved from [Link]
Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]
NIST. (n.d.). Cyclohexanone, 2-methyl-. NIST WebBook. Retrieved from [Link]
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Methylcyclohexanone 2521. NIOSH. Retrieved from [Link]
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
ResearchGate. (2026, January 27). GC/MS Analysis of the Competitive Alkylation of 2-Methylcyclohexanone: A New Experiment for Undergraduate Students. Retrieved from [Link]
CSIRO Publishing. (n.d.). Electron impact studies. I. High resolution mass spectra of some unsaturated cyclic ketones. Retrieved from [Link]
MassBank. (n.d.). 2-METHYLCYCLOHEXANONE; EI-B; MS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanone. PubChem. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 4-Methylcyclohexanone (FDB008150). Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Methylcyclohexanone (FDB008147). Retrieved from [Link]
Australian Journal of Chemistry. (1966). Electron Impact Studies. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST WebBook. Retrieved from [Link]
The Good Scents Company. (n.d.). 3-methyl cyclohexanone. Retrieved from [Link]
NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST WebBook. Retrieved from [Link]
SpectraBase. (n.d.). (+)-3-Methylcyclohexanone. Retrieved from [Link]
assessment of biocatalytic versus traditional chemical synthesis of chiral cyclohexanones
Executive Summary The synthesis of chiral cyclohexanones—critical pharmacophores in the production of DPP-4 inhibitors and neuroactive agents—has historically relied on transition metal-catalyzed asymmetric hydrogenation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of chiral cyclohexanones—critical pharmacophores in the production of DPP-4 inhibitors and neuroactive agents—has historically relied on transition metal-catalyzed asymmetric hydrogenation. While robust, this approach faces increasing regulatory pressure regarding trace metal scavenging and sustainability metrics.
This guide evaluates the biocatalytic reduction of conjugated cyclohexenones using Ene-Reductases (EREDs) against the industry-standard Rhodium-catalyzed asymmetric hydrogenation .
The Verdict:
Select Biocatalysis when enantiopurity is paramount (>99% ee required) and the substrate possesses high functional group density that may poison metal catalysts.
Select Chemocatalysis for bulk commodity scales where space-time yield (STY) takes precedence over absolute stereochemical perfection, or when substrates are completely insoluble in aqueous/cosolvent systems.
Part 1: Mechanistic Divergence
To optimize process design, one must understand the fundamental difference in hydride delivery.
Chemocatalysis: Inner-Sphere Coordination
Traditional asymmetric hydrogenation (e.g., using Rh(I)-BINAP) relies on the coordination of the olefin to the metal center. The stereochemistry is dictated by the steric bulk of the chiral phosphine ligand blocking one face of the olefin.
Limitation: Steric clashes often lower yield in tri-substituted olefins.
Risk: Isomerization of the double bond prior to reduction.
Biocatalysis: Trans-Hydrogenation
EREDs (Old Yellow Enzyme family) utilize a distinct "ping-pong" bi-bi mechanism. The enzyme binds a flavin mononucleotide (FMN) cofactor.
Reductive Half-Reaction: NADPH transfers a hydride to FMN, generating FMNhq.
Oxidative Half-Reaction: The substrate binds. A hydride is transferred from N5 of FMNhq to the
-carbon of the enone, while a proton is donated from a tyrosine residue to the -carbon.[1]
Advantage: The active site creates a rigid "chiral pocket" that enforces stereochemistry more strictly than flexible ligands.
Mechanistic Visualization
Figure 1: Comparative mechanistic pathways. The chemical route relies on metal coordination cycles, whereas the biocatalytic route utilizes a flavin-mediated hydride transfer.
Part 2: Performance Metrics & Data
The following data compares the reduction of 3-methyl-2-cyclohexenone to (R)-3-methylcyclohexanone .
Metric
Method A: Rh-BINAP (Chemical)
Method B: OYE1 Ene-Reductase (Bio)
Enantiomeric Excess (ee)
92 - 96%
>99%
Conversion (24h)
>98%
>99%
Pressure
40 bar H₂
Ambient (1 bar)
Temperature
60°C
30°C
Catalyst Loading
1 mol%
0.1 - 0.5 wt% (Enzyme)
Solvent System
THF or MeOH (100%)
Buffer/DMSO (90:10)
E-Factor (Waste/Product)
15-25 (Solvent intensive)
5-10 (Water recycling dependent)
Cost Driver
Rhodium price volatility
Cofactor (NADPH) recycling
Key Insight: While chemical synthesis offers high throughput, the biocatalytic route eliminates the need for high-pressure hydrogenation suites (Class 1 Div 1 safety requirements) and delivers superior optical purity, often negating the need for downstream chiral chromatography.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Rh-Catalyzed)
Target: Asymmetric Hydrogenation of 3-methyl-2-cyclohexenone
Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ (2.5 mg) and (R)-BINAP (6.5 mg) in dry THF (2 mL). Stir for 15 min to form the orange active complex.
Target: Asymmetric Reduction using OYE1 (Old Yellow Enzyme)
Safety: Standard laboratory PPE. No pressurized gases.
Reagents: OYE1 (lyophilized), Glucose Dehydrogenase (GDH), NADP+, Glucose, KPi Buffer (pH 7.0).
Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0).
Cofactor Recycling Mix: Dissolve Glucose (2 eq) and catalytic NADP+ (0.1 mM final conc) in the buffer. Add GDH (5 U/mL).
Why: Stoichiometric NADPH is cost-prohibitive. GDH recycles NADP+ to NADPH using glucose.
Substrate Addition: Dissolve 3-methyl-2-cyclohexenone (100 mg) in DMSO (final concentration 5% v/v). Add to the buffer mix.
Critical: Add substrate slowly to prevent enzyme denaturation at interface.
Initiation: Add OYE1 enzyme preparation (10 mg).
Incubation: Shake at 150 rpm, 30°C for 16-24 hours. Open air (or loose cap) is acceptable as OYE is not strictly anaerobic, though oxygen can uncouple the cycle (producing H₂O₂), so mild inerting is preferred for scale.
Workup: Extract 3x with Ethyl Acetate. Dry organic layer over MgSO₄.
Validation: No metal scavenging required.
Part 4: Workflow Visualization
Figure 2: Operational workflow comparison. Note the heavy equipment requirement for the chemical route versus the ambient "beaker chemistry" of the biocatalytic route.
Part 5: Decision Matrix & Scalability
When moving from bench to pilot plant, use this logic:
Solubility Check: Is the substrate solubility in water <0.1 g/L?
Yes: Use Chemical Synthesis (or biphasic Bio system).
Stereo Requirement: Is >98% ee required for the API?
Yes:Biocatalysis is the gold standard. Chemical synthesis often stalls at 95% ee for cyclohexanones, requiring recrystallization (yield loss).
Scale:
Biocatalysis:[3][4][5][6][7][8][9][10][11][12] Scales linearly but requires reactor volume for the water (lower volumetric productivity).
Chemical:[1][2][5][6][9][10][12][13][14][15] Higher volumetric productivity (high concentration), but safety costs for H₂ handling increase exponentially.
Cost Analysis:
Historically, enzymes were expensive. Modern recombinant EREDs cost <
4,000 - $15,000/oz), making operational expenditure (OPEX) unpredictable for the chemical route.
References
Toogood, H. S., & Scrutton, N. S. (2018). Discovery, characterization, engineering, and applications of ene-reductases for industrial biocatalysis. ACS Catalysis, 8(5), 3532-3549. Link
Stueckler, C., et al. (2010). Stereocomplementary bioreduction of alpha,beta-unsaturated ketones using ene-reductases. Organic Letters, 12(19), 4400-4403. Link
Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
Hollmann, F., et al. (2021). Enzymatic reduction of carbonyl compounds and alkenes. Green Chemistry, 23, 2234. Link
Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801–838. Link
Comparative Guide: 3-Methylcyclohexanone as a Strategic Building Block and Functional Solvent
Executive Summary 3-Methylcyclohexanone (CAS 591-24-2) occupies a distinct niche in organic synthesis and industrial applications, bridging the gap between the general-purpose solvent Cyclohexanone and the sterically hin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylcyclohexanone (CAS 591-24-2) occupies a distinct niche in organic synthesis and industrial applications, bridging the gap between the general-purpose solvent Cyclohexanone and the sterically hindered 2-Methylcyclohexanone . Unlike its isomers, 3-methylcyclohexanone offers a unique combination of chirality (C3 stereocenter) and distal steric influence , making it a critical scaffold for synthesizing complex terpenes, steroids, and pharmaceutical intermediates.
This guide provides a technical comparison of 3-methylcyclohexanone against its structural analogs, evaluating its performance in regioselective alkylation, Robinson annulation, and polymer processing.
Key Comparative Insights
Feature
3-Methylcyclohexanone
Cyclohexanone
2-Methylcyclohexanone
Chirality
Yes (C3 center)
No (Achiral)
Yes (C2 center, racemizes easily)
Enolization
Poor regioselectivity (Mixture of C2/C6)
Single enolate
High regioselectivity (Kinetic vs. Thermo)
Primary Use
Chiral building block, Polymer solvent
Bulk solvent, Nylon precursor
Sterically controlled synthesis
Fragrance Profile
Minty, Camphoraceous
Chemical, Acetone-like
Menthol-like, stronger camphor
Chemical Profile & Isomeric Analysis
The utility of 3-methylcyclohexanone is defined by its structural isomerism. While 4-methylcyclohexanone possesses a plane of symmetry (achiral), the 3-methyl isomer is chiral. This distinction is vital for asymmetric synthesis.
Structural Comparison[1][2]
Cyclohexanone: Highly symmetrical; reactivity is identical at C2 and C6.
2-Methylcyclohexanone: High steric differentiation between C2 (methylated) and C6 (unsubstituted). Allows easy kinetic/thermodynamic control.
3-Methylcyclohexanone: The methyl group is at the
-position relative to the carbonyl. This creates a "regiochemical ambiguity" where the steric difference between the -protons at C2 and C6 is minimal, leading to mixed enolate formation under standard conditions.
Visualization: Isomer Reactivity Logic
The following diagram illustrates the decision matrix for selecting the appropriate cyclohexanone isomer based on synthetic goals.
Caption: Decision logic for selecting methylcyclohexanone isomers based on chirality and regiochemical requirements.
Application Analysis: Organic Synthesis
The Regioselectivity Challenge
A critical limitation of 3-methylcyclohexanone is the lack of inherent regioselectivity during deprotonation.[1]
Mechanism: The C3-methyl group is too distant to significantly sterically hinder the removal of protons at C2. Consequently, treatment with bases like LDA yields a mixture of
and enolates.
Solution: To utilize 3-methylcyclohexanone effectively in asymmetric synthesis, researchers must employ blocking groups (e.g., formylation) or use enone precursors (conjugate addition) to establish the C3 center in situ.
Robinson Annulation: The "Wieland-Miescher" Pathway
3-Methylcyclohexanone is a classic substrate for Robinson Annulation, often used to construct the C/D ring systems of steroids.
Comparative Performance in Annulation:
Vs. Cyclohexanone: 3-Methylcyclohexanone introduces a permanent stereocenter at the ring junction, crucial for the biological activity of steroids. Cyclohexanone yields achiral bicyclic enones.
Vs. 2-Methylcyclohexanone: The 2-methyl isomer often suffers from steric hindrance during the Michael addition step, lowering yields. The 3-methyl isomer undergoes Michael addition more readily due to the remote position of the methyl group.
Beyond synthesis, 3-methylcyclohexanone has emerged as a specialized solvent in the field of organic electronics.
Conjugated Polymer Processing
In the fabrication of Organic Thin-Film Transistors (OTFTs) , the morphology of the active layer is dictated by solvent evaporation rates and solubility parameters.
Application: Solvent for Direct Arylation Polycondensation (DArP).[2]
Performance Data:
Boiling Point: 169°C (vs. 155°C for Cyclohexanone). The higher BP allows for slower, more controlled film crystallization.
Solubility: Excellent for
-conjugated polymers, superior to linear ketones due to cyclic structure matching.
Outcome: OTFTs processed with 3-methylcyclohexanone exhibit electron mobility (
Experimental Protocol: Robinson Annulation of 3-Methylcyclohexanone
Objective: Synthesis of the bicyclic enone (Wieland-Miescher ketone analog) via Robinson Annulation. This protocol demonstrates the handling of the regioselectivity issue by using thermodynamic equilibration.
Self-Validating System (Trustworthiness)
Checkpoint 1: Monitoring the intermediate Michael adduct via TLC ensures the first step is complete before cyclization.
Checkpoint 2: The final product has a distinct UV chromophore (
Personal protective equipment for handling 3-Methylcyclohexanone
Technical Guide: Personal Protective Equipment & Handling Protocol for 3-Methylcyclohexanone Executive Summary: The Safety-Data Integrity Nexus Handling 3-Methylcyclohexanone requires more than generic compliance. As a c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Personal Protective Equipment & Handling Protocol for 3-Methylcyclohexanone
Executive Summary: The Safety-Data Integrity Nexus
Handling 3-Methylcyclohexanone requires more than generic compliance. As a cyclic ketone, it possesses specific solvency parameters that can degrade standard laboratory nitrile gloves, leading to insidious skin absorption and sample contamination. This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a field-validated, logistical framework for safe handling.
Critical Warning: Do not treat 3-Methylcyclohexanone like a standard aqueous buffer. Its flash point (48–52°C) and solvent properties dictate specific PPE choices to prevent permeation and static discharge.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the risk. 3-Methylcyclohexanone is a Flammable Liquid (Category 3) and a Mucous Membrane Irritant .
Parameter
Value / Classification
Operational Implication
Flash Point
48°C – 52°C (Closed Cup)
Static Risk: Grounding is required for transfers >1L.
PPE Focus: Skin barrier integrity and eye splash protection.
*Note: Exposure limits often reference the Methylcyclohexanone isomer mixture.[1] Adhere to the 20 ppm TWA as a conservative safety margin.
PPE Selection Matrix: The "Barrier Defense" System
The most common failure point in handling ketones is glove selection . Standard disposable nitrile gloves offer poor resistance to cyclic ketones.
A. Hand Protection (The Critical Control Point)
Material
Breakthrough Time
Degradation Rating
Usage Protocol
Butyl Rubber
> 480 mins
Excellent
Primary Recommendation. Use for spill cleanup, bulk transfer, or immersion tasks.
PVA (Polyvinyl Alcohol)
> 480 mins
Excellent
Alternative. Excellent solvent resistance but water-soluble. Do not use if the ketone is wet/aqueous.
Laminate (Silver Shield)
> 480 mins
Excellent
Emergency/Spill. Best chemical resistance but poor dexterity. Use as an under-glove if needed.
Standard Nitrile (4 mil)
< 10 mins
Poor
Splash Only. Use only for incidental contact. Must be double-gloved. Change immediately upon splash.
Latex/Neoprene
Variable
Fair
Not Recommended. Inconsistent permeation rates for this specific ketone structure.
B. Respiratory & Body Protection[2][3][4][5]
Respiratory: If handling outside a fume hood (not recommended) or during a large spill, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (Black/Brown band).
Service Life: Replace if breakthrough (odor/taste) occurs or according to a calculated change-out schedule (typically <8 hours of use).
Eye Protection:Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the liquid's low viscosity and splash potential.
Body: Flame-resistant (FR) lab coat. Synthetic fibers (polyester) should be avoided due to melting risks during a flammability event.
Visual Logic: PPE Decision Tree
The following diagram illustrates the logical flow for selecting the correct PPE based on the operational task.
Figure 1: PPE Decision Logic based on volume and exposure risk. Note the escalation to Butyl gloves for high-volume tasks.
Operational Protocol: The "3-Zone" Workflow
To ensure safety and data integrity, follow this segmented workflow.
Phase 1: Pre-Operational Zone (Preparation)
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
Glove Check: Inspect Butyl gloves for cracks or stiffness (signs of aging).
Static Grounding: If dispensing from a metal drum, attach a grounding strap to the container to prevent static ignition (Flash point ~48°C).
Phase 2: Active Handling Zone (Execution)
Donning:
Put on FR Lab Coat.
Don Safety Goggles.
If using Nitrile: Don inner pair (orange/white) -> Don outer pair (blue/purple) to visualize breaches.
Transfer:
Keep the container at least 6 inches inside the hood sash.
Pour slowly to minimize vapor generation.
Recap immediately after use.[3] Ketones evaporate quickly, changing reagent concentration.
Phase 3: Post-Operational Zone (Disposal & Doffing)
Waste Segregation: Dispose of 3-Methylcyclohexanone in Non-Halogenated Organic Solvent waste streams.
Crucial: Do NOT mix with Oxidizing Acids (e.g., Nitric Acid) to prevent exothermic reactions.
Doffing:
Remove outer gloves first and dispose of them as solid hazardous waste.
Wash hands with soap and water immediately.
Emergency Response: Spill & Exposure
In the event of a release, immediate action minimizes central nervous system (CNS) depression risks.
Spill Response Workflow
Minor Spill (<100 mL):
Alert nearby personnel.
Cover with Activated Carbon or Universal Absorbent Pads (Pink/Grey).
Wipe with Butyl gloves.
Place waste in a sealed bag in the fume hood.
Major Spill (>500 mL):
Evacuate the lab.
Secure the area (close doors).
Call EHS/Emergency Response. Do not attempt cleanup without SCBA if vapors are strong.
Figure 2: Escalation protocol for spill management. Note the distinction between self-cleanup and evacuation.
References
PubChem. (n.d.).[1] 3-Methylcyclohexanone Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
NIOSH. (2019). Pocket Guide to Chemical Hazards: Methylcyclohexanone. Centers for Disease Control and Prevention. Retrieved January 31, 2026, from [Link]